molecular formula C10H13NO2 B1615669 N-(3-hydroxyphenyl)butanamide CAS No. 21556-79-6

N-(3-hydroxyphenyl)butanamide

Cat. No.: B1615669
CAS No.: 21556-79-6
M. Wt: 179.22 g/mol
InChI Key: FMRBYRAQTPTELH-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)butanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h3,5-7,12H,2,4H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRBYRAQTPTELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175891
Record name Butyranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21556-79-6
Record name Butyranilide, 3'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyranilide, 3'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Hydroxybutyranilide chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxy-N-phenylbutanamide Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-N-phenylbutanamide, often referred to by its common synonym 3'-Hydroxybutyranilide, is a bifunctional organic molecule featuring a secondary alcohol and an anilide group. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. While extensive experimental data is not widely published, its structural characteristics suggest potential applications ranging from polymer science to the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, structure, computed physicochemical properties, a plausible and detailed synthetic pathway, and its potential applications, grounded in authoritative chemical data.

Chemical Identity and Structure

The nomenclature of this compound can vary, with "3'-Hydroxybutyranilide" being a common name. However, the systematic IUPAC name, 3-hydroxy-N-phenylbutanamide , provides a clear and unambiguous description of the molecular structure. The numeral '3' explicitly indicates that the hydroxyl group is located on the third carbon of the butanamide chain, starting from the carbonyl carbon.

Chemical Structure Diagram

The structure consists of a butyramide backbone with a hydroxyl group at the C-3 position and an N-phenyl group attached to the amide nitrogen.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann) A 3-Hydroxybutyric Acid C 3-Hydroxybutanoyl Chloride A->C + SOCl₂ - SO₂ - HCl B Thionyl Chloride (SOCl₂) E 3-Hydroxy-N-phenylbutanamide C->E + Aniline + Base (e.g., Pyridine) - Base·HCl D Aniline

Caption: Proposed two-step synthesis workflow for 3-hydroxy-N-phenylbutanamide.

Experimental Protocol (Representative)

The following protocol describes a self-validating system for the synthesis of 3-hydroxy-N-phenylbutanamide. The causality behind each step is explained to provide field-proven insight.

Step 1: Preparation of 3-Hydroxybutanoyl Chloride

  • Objective: To activate the carboxylic acid of 3-hydroxybutyric acid for amidation. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gases and easily removed.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 3-hydroxybutyric acid (1.0 eq).

    • Carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours until gas evolution ceases.

    • Remove excess thionyl chloride under reduced pressure. The resulting crude 3-hydroxybutanoyl chloride is typically used immediately in the next step without further purification.

Step 2: Synthesis of 3-Hydroxy-N-phenylbutanamide

  • Objective: To couple the activated acid chloride with aniline. A non-nucleophilic base like pyridine is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

  • Procedure:

    • Dissolve aniline (1.0 eq) and pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

    • Add the crude 3-hydroxybutanoyl chloride (prepared in Step 1) dissolved in the same solvent dropwise to the aniline solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer successively with dilute HCl (to remove excess pyridine and aniline), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield pure 3-hydroxy-N-phenylbutanamide.

Potential Applications and Research Context

While specific large-scale industrial applications for 3-hydroxy-N-phenylbutanamide are not documented, its structure is of significant interest to the research community.

  • Synthetic Building Block: As a bifunctional molecule, it serves as a versatile building block. [1]The hydroxyl group can be further functionalized through esterification or etherification, while the amide and phenyl groups can undergo various chemical transformations.

  • Medicinal Chemistry: The hydroxy-anilide moiety is a common feature in various biologically active compounds. This molecule can serve as a key intermediate or a fragment in the synthesis of novel drug candidates for various therapeutic areas.

  • Polymer Science: The presence of both a hydroxyl and an amide group makes it a potential monomer for the synthesis of specialty polymers, such as poly(ester-amide)s, which could possess unique thermal or mechanical properties.

  • Context from Related Molecules: Related compounds like 3-hydroxyalkanoate methyl esters have been investigated as biofuels, and other hydroxy-aldehydes serve as precursors for bulk chemicals. [2][3]These applications suggest potential, albeit unexplored, research avenues for derivatives of 3-hydroxy-N-phenylbutanamide.

Safety and Handling

  • General Hazards: Based on related compounds like (S)-3-hydroxybutyric acid, it should be handled as a potential skin and eye irritant. [4]Anilide derivatives can also carry warnings for skin irritation.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

    • Avoid inhalation of dust or vapors and direct contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • For detailed handling and disposal procedures, consult safety guidelines for analogous chemical structures. [5]

Conclusion

3-Hydroxy-N-phenylbutanamide is a well-defined chemical entity with significant potential as a research chemical and synthetic intermediate. While a full experimental characterization is lacking in the public domain, its structure, identifiers, and computed properties are firmly established. The synthetic pathways to its formation are based on fundamental and reliable organic chemistry principles, making it an accessible target for laboratory synthesis. For researchers in drug development and materials science, 3-hydroxy-N-phenylbutanamide represents a versatile scaffold ripe for exploration.

References

  • 3-Hydroxy-N-phenylbutanamide | C10H13NO2 | CID 564406 . PubChem, National Institutes of Health. [Link]

  • 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production . PubMed, National Institutes of Health. [Link]

  • Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels . PubMed, National Institutes of Health. [Link]

  • (S)-3-hydroxybutyric acid | C4H8O3 | CID 94318 . PubChem, National Institutes of Health. [Link]

  • 3-hydroxy-N-phenylbutanamide - C10H13NO2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

Sources

Comparative Technical Guide: N-(3-hydroxyphenyl)butanamide vs. N-(4-hydroxyphenyl)butanamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

This guide presents a technical analysis of two positional isomers: N-(4-hydroxyphenyl)butanamide (the para-isomer) and N-(3-hydroxyphenyl)butanamide (the meta-isomer).

In the context of medicinal chemistry and drug development, these molecules represent the butyryl homologs of the well-known analgesic/antipyretic drugs Acetaminophen (Paracetamol) and Metacetamol , respectively.

  • The Para-Isomer (Butyryl-acetaminophen): Historically investigated for analgesic properties. It retains the COX-inhibiting pharmacophore but carries the risk of bioactivation to toxic quinone imines.

  • The Meta-Isomer: Serves as a critical negative control in toxicology studies. Due to electronic structural constraints, it cannot form the hepatotoxic quinone imine intermediates characteristic of the para-isomer, offering a "safer" but often less potent scaffold.

This document details their synthesis, analytical differentiation, and the mechanistic basis for their divergent toxicity profiles.

Chemical Architecture & Physiochemical Properties

The core difference lies in the substitution pattern on the benzene ring relative to the phenolic hydroxyl group and the butyramide moiety. This positional isomerism dictates their metabolic fate.

Comparative Specification Table
FeatureN-(4-hydroxyphenyl)butanamideN-(3-hydroxyphenyl)butanamide
Common Designation 4'-Hydroxybutyranilide3'-Hydroxybutyranilide
CAS Number 101-91-722016-03-1 (Generic/Salt forms vary)
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol
Symmetry Group C₂v (approximate local symmetry)Cₛ (lower symmetry)
LogP (Predicted) ~1.7 (More lipophilic than Paracetamol)~1.7
pKa (Phenol) ~9.5–10.0~9.4–9.8
Solubility Moderate in Ethanol, DMSO; Low in WaterModerate in Ethanol, DMSO

Synthetic Protocols (Divergent Synthesis)

The synthesis of both isomers follows a standard nucleophilic acyl substitution pathway. The choice of starting material (aminophenol isomer) dictates the product. The protocol below uses Butyric Anhydride for a cleaner reaction profile compared to acyl chlorides, minimizing HCl byproduct formation.

Reagents
  • Precursors: 4-Aminophenol (for para) OR 3-Aminophenol (for meta).

  • Acylating Agent: Butyric anhydride (1.1 equivalents).

  • Solvent: Ethyl Acetate (EtOAc) or Water/Methanol mix (Green chemistry approach).

  • Catalyst: None required (uncatalyzed) or mild base (Sodium Acetate).

Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mol of the specific Aminophenol isomer in 100 mL of Ethyl Acetate at 50°C. Ensure complete dissolution.

  • Acylation: Add 0.11 mol of Butyric Anhydride dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent O-acylation (ester formation).

  • Reflux: Heat the mixture to mild reflux (77°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1).

  • Workup:

    • Cool reaction mixture to 0°C (ice bath).

    • The product typically precipitates. Filter the solid.

    • Wash the filter cake with cold diethyl ether to remove unreacted anhydride and butyric acid byproduct.

  • Recrystallization: Purify using Ethanol/Water (1:3 v/v).

    • Para-isomer typically yields white needles (MP: ~140°C).

    • Meta-isomer typically yields off-white powder/plates.

Synthetic Pathway Diagram

Synthesis AP Aminophenol Isomer (Starting Material) Intermediate Tetrahedral Intermediate AP->Intermediate Nucleophilic Attack BA Butyric Anhydride (Acylating Agent) BA->Intermediate Product N-(x-hydroxyphenyl) butanamide Intermediate->Product Elimination Byproduct Butyric Acid Intermediate->Byproduct

Caption: General acylation pathway. Selectivity is achieved by using 3- or 4-aminophenol as the nucleophile.

Analytical Differentiation (Self-Validating Systems)

Distinguishing these isomers is critical, as they have identical mass (MW 179.22). Mass Spectrometry (MS) alone is often insufficient without fragmentation analysis. Nuclear Magnetic Resonance (NMR) is the gold standard for validation.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
FeaturePara-Isomer (4-substituted)Meta-Isomer (3-substituted)
Aromatic Region Symmetric AA'BB' System Two distinct doublets (approx 6.8 & 7.4 ppm). Integration: 2H each.Asymmetric ABCD System Four distinct signals: Singlet (H2), Doublet (H4), Triplet (H5), Doublet (H6).
Amide -NH Singlet, typically ~9.5–9.8 ppm.Singlet, typically ~9.6–9.9 ppm.
Phenolic -OH Singlet, typically ~9.1 ppm.Singlet, typically ~9.3 ppm.
Alkyl Chain Identical triplet (CH₃), multiplet (CH₂), triplet (CH₂) for both.Identical pattern.

Validation Logic: If the aromatic region shows two clean doublets, you have the para-isomer. If you see a complex multiplet pattern with a distinct singlet (H2) isolated from the main group, you have the meta-isomer.

Mechanistic Pharmacology & Toxicology[1]

This is the most critical section for drug development professionals. The structural difference dictates the Bioactivation Potential .

The Quinone Imine Hypothesis

The toxicity of para-aminophenols (like Paracetamol and this butyryl analog) is driven by CYP450-mediated oxidation to a reactive Quinone Imine .[1]

  • Para-Isomer (Toxic Potential):

    • Metabolized by CYP2E1.

    • Forms N-butyryl-p-benzoquinone imine (NBBQI) .

    • Mechanism: The nitrogen and oxygen are para to each other, allowing resonance conjugation across the ring. The oxidized intermediate loses two electrons and two protons to form a neutral, highly electrophilic quinone species.

    • Consequence: NBBQI depletes hepatic Glutathione (GSH). Once GSH is exhausted, NBBQI covalently binds to cysteine residues on hepatic proteins, causing centrilobular necrosis.

  • Meta-Isomer (Safety Profile):

    • Mechanism: The meta arrangement prevents the formation of a neutral quinoid structure. You cannot draw a stable "meta-quinone" without violating valency rules or creating a highly unstable diradical.

    • Result: The meta-isomer does not form a reactive electrophile. It is typically excreted as non-toxic glucuronide or sulfate conjugates.

    • Trade-off: While safer, meta-isomers often show reduced analgesic potency because the para-OH group is frequently essential for hydrogen bonding within the COX enzyme active site.

Metabolic Bioactivation Diagram

Metabolism cluster_para Para-Isomer Pathway (Tox Risk) cluster_meta Meta-Isomer Pathway (Safer) Para N-(4-hydroxyphenyl) butanamide NBBQI N-butyryl-p-benzoquinone imine (REACTIVE ELECTROPHILE) Para->NBBQI -2e, -2H CYP CYP450 (Oxidation) Meta N-(3-hydroxyphenyl) butanamide GSH Glutathione Conjugation NBBQI->GSH Detoxification Bind Protein Adducts (Liver Necrosis) NBBQI->Bind GSH Depletion Phase2 Glucuronidation/ Sulfation Meta->Phase2 Excrete Renal Excretion (Non-Toxic) Phase2->Excrete

Caption: Comparative metabolic fate. The Para-isomer enters a tox-bioactivation loop; the Meta-isomer undergoes safe Phase II conjugation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66874, N-(4-Hydroxyphenyl)butanamide. Retrieved from [Link]

  • ResearchGate (2015). Quinone Imine metabolite based toxicity: A Quantum Chemical Study. Retrieved from [Link]

  • National Institutes of Health (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Retrieved from [Link]

  • Stenutz (2025). N-(4-hydroxyphenyl)butanamide Spectral Data. Retrieved from [Link]

Sources

N-(3-hydroxyphenyl)butanamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 71556703 | CAS: 21556-79-6

Executive Summary

N-(3-hydroxyphenyl)butanamide (also known as 3'-hydroxybutyranilide) is a structural analog of the widely used analgesic acetaminophen (paracetamol), distinguished by the extension of the acyl chain from acetyl to butyryl and the shift of the hydroxyl group from the para to the meta position. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including anticoccidials (e.g., nequinate derivatives) and novel analgesic candidates designed to modulate cyclooxygenase (COX) pathways with altered metabolic stability. This guide details its physicochemical characterization, validated synthesis protocols, and safety standards for research applications.[1]

Chemical Identification & Physicochemical Profile

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name N-(3-hydroxyphenyl)butanamide
Common Synonyms 3'-Hydroxybutyranilide; m-Hydroxybutyranilide; N-Butyryl-m-aminophenol
PubChem CID
CAS Registry Number 21556-79-6
InChI Key FMRBYRAQTPTELH-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₃NO₂
SMILES CCCC(=O)NC1=CC=CC(O)=C1
Physical Properties
PropertyDataSource/Validation
Molecular Weight 179.22 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental Observation
Melting Point 119 °CChemicalBook [1]
Solubility Soluble in DMSO, Ethanol, Acetone; Sparingly soluble in WaterPredicted (LogP ~1.7)
pKa ~9.58 (Phenolic OH)Predicted

Safety & Toxicology Assessment (GHS)

Signal Word: WARNING

Hazard Classification

This compound is classified under GHS standards as a Category 2 Irritant. It possesses structural alerts for skin and respiratory sensitization common to anilide derivatives.

Hazard CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.[1]
Precautionary Protocols
  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood to mitigate inhalation risks (H335).

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (minimum thickness 0.11 mm) and lab coat.

    • Respiratory: N95 or P100 respirator if dust formation is likely outside a hood.

  • Spill Management: Isolate the area.[1] Sweep up solids to avoid dust generation. Neutralize surfaces with a mild detergent solution.

Synthesis & Experimental Protocols

Validated Synthesis Route: Schotten-Baumann Acylation

Objective: Selective N-acylation of 3-aminophenol using butyryl chloride. Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by elimination of HCl.

Reaction Scheme

SynthesisPathway Reactant1 3-Aminophenol (C6H7NO) Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Base (TEA/Pyridine) 0°C to RT Reactant2 Butyryl Chloride (C4H7ClO) Reactant2->Intermediate Product N-(3-hydroxyphenyl)butanamide (C10H13NO2) Intermediate->Product - Cl- Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N-(3-hydroxyphenyl)butanamide.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Dissolve 3-aminophenol (10.9 g, 100 mmol) in Dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask.

    • Add Triethylamine (TEA, 15.3 mL, 110 mmol) as a proton scavenger.

    • Cool the mixture to 0°C using an ice bath.

  • Acylation:

    • Dilute Butyryl chloride (10.4 mL, 100 mmol) in 20 mL of DCM.

    • Add the acid chloride solution dropwise to the amine mixture over 30 minutes, maintaining temperature <5°C. Caution: Exothermic reaction.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

  • Work-up:

    • Quench the reaction with Water (100 mL) .

    • Separate the organic layer and wash sequentially with:

      • 1N HCl (50 mL) – Removes unreacted amine.

      • Saturated NaHCO₃ (50 mL) – Neutralizes excess acid.

      • Brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄ .

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

    • Recrystallize the crude solid from Ethanol/Water (1:1) to yield white crystalline needles.

    • Expected Yield: 75–85%.

Applications & Biological Context[3][8][9]

Pharmaceutical Intermediate

N-(3-hydroxyphenyl)butanamide functions as a "masked" phenol in medicinal chemistry. The butyryl amide group increases lipophilicity (LogP ~1.7) compared to the acetyl group (LogP ~0.49 for acetaminophen), potentially altering blood-brain barrier (BBB) penetration in analgesic drug design [2].

Polymer Science

The compound is utilized as a monomer in the synthesis of functionalized polyamides. The meta-hydroxyl group remains available for post-polymerization modification (e.g., cross-linking or glycidyl ether formation), allowing for the creation of thermosetting resins with high thermal stability [3].

Analytical Standards

It serves as a reference standard for impurity profiling in the manufacturing of nequinate and other quinoline-based veterinary drugs, where incomplete acylation or isomer contamination must be monitored by HPLC [1].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71556703, N-(3-hydroxyphenyl)butanamide. Retrieved from [Link]

  • PrepChem. (2023). General Acylation Protocols for Aminophenols. Retrieved from [Link]

Sources

Methodological & Application

Yield optimization for N-butyrylation of meta-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Yield Optimization for the Chemoselective


-Butyrylation of 

-Aminophenol

-(3-hydroxyphenyl)butanamide
Audience:  Process Chemists, Drug Development Researchers

Part 1: Executive Summary

The selective


-acylation of aminophenols is a pivotal transformation in the synthesis of pharmaceutical intermediates and high-performance dyes. This guide details the optimization of the 

-butyrylation of meta-aminophenol (

-AP) to produce

-(3-hydroxyphenyl)butanamide.

The core challenge in this synthesis is chemoselectivity . Both the amino (


) and hydroxyl (

) groups are nucleophilic. Without precise control, the reaction yields a mixture of the desired

-butyryl product, the undesired

-butyryl ester, and the

-dibutyryl impurity.

This Application Note presents two optimized protocols:

  • Method A (Green Chemistry): A water-mediated, catalyst-free protocol relying on kinetic control.

  • Method B (High Purity): An ethyl acetate-based biphasic system for strict stoichiometric regulation.

Part 2: Mechanistic Insight & Control Strategy

The pKa-Selectivity Nexus

The successful isolation of the


-acylated product relies on exploiting the acidity constant (

) differential between the two functional groups.
  • 
    -Aminophenol Amine (
    
    
    
    ):
    
    
  • 
    -Aminophenol Phenol (
    
    
    
    ):
    
    

The Strategy: To favor


-acylation, the reaction environment must maintain the amine in its free base form (nucleophilic) while keeping the phenol protonated (neutral).
  • Kinetic Control: The nitrogen atom is inherently more nucleophilic than the oxygen atom in neutral media. By keeping temperatures low (

    
    ) and avoiding strong bases (which would deprotonate the phenol to the highly reactive phenoxide 
    
    
    
    ), we exclusively target the amine.
  • Thermodynamic Trap: High temperatures or excess acylating agent favor the formation of the ester (

    
    -acyl) or di-acyl products.
    
Reaction Pathway Diagram

ReactionPathway SM m-Aminophenol (Starting Material) BA Butyric Anhydride N_Acyl N-Butyryl Product (Target: Kinetic) SM->N_Acyl  Path A: Neutral pH Low Temp (Fast) O_Acyl O-Butyryl Ester (Impurity) SM->O_Acyl  Path B: Basic pH (Phenoxide attack) Di_Acyl N,O-Dibutyryl (Over-reaction) N_Acyl->Di_Acyl  Excess Reagent High Temp

Figure 1: Reaction pathways. Path A (Green) represents the desired kinetic control. Path B and the secondary step represent impurity formation driven by basicity or excess reagent.

Part 3: Critical Process Parameters (CPP)

ParameterOptimized RangeRationale
Stoichiometry 1.0 : 1.05 (Amine : Anhydride)Slight excess ensures conversion; >1.1 increases di-acylation risk.
Temperature 0°C – 25°CLow temp suppresses

-acylation (higher activation energy).
Solvent Water or EtOAcWater promotes "on-water" acceleration; EtOAc allows easy workup.
Agitation High Shear (>500 RPM)Essential in aqueous media due to heterogeneous mixing.
pH 4.5 – 6.5Keeps amine free (

4.2) but phenol protonated (

9.8).

Part 4: Experimental Protocols

Protocol A: Aqueous-Mediated Kinetic Synthesis (Green Route)

Best for: Large scale, eco-friendly requirements, and minimizing organic solvent use.

Reagents:

  • 
    -Aminophenol (10.9 g, 100 mmol)
    
  • Butyric Anhydride (16.6 g, 105 mmol)

  • Deionized Water (100 mL)

Procedure:

  • Suspension: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend

    
    -aminophenol in water. The material will not fully dissolve; this is normal.
    
  • Initiation: Cool the suspension to 10°C using an ice-water bath.

  • Addition: Add Butyric Anhydride dropwise over 20 minutes. Crucial: Vigorous stirring is required to disperse the hydrophobic anhydride into the aqueous phase.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours. The solid will change appearance as the product precipitates.

  • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane). The amine spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.
  • Quench & Isolation: Cool the mixture back to 5°C for 30 minutes to maximize precipitation. Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold water (

    
     mL) to remove butyric acid byproduct.
    
  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 85-92% Purity: >98% (HPLC)

Protocol B: Biphasic Solvent-Controlled Synthesis

Best for: High purity requirements where trace hydrolysis of the anhydride is a concern.

Reagents:

  • 
    -Aminophenol (10.9 g, 100 mmol)
    
  • Butyric Anhydride (16.6 g, 105 mmol)

  • Ethyl Acetate (EtOAc) (150 mL)

  • Sodium Acetate (anhydrous) (4.1 g, 50 mmol) – Acts as a mild buffer.

Procedure:

  • Dissolution: Dissolve

    
    -aminophenol in EtOAc in a 500 mL reactor. Add Sodium Acetate.
    
  • Temperature Control: Cool the solution to 0-5°C.

  • Addition: Add Butyric Anhydride diluted in 20 mL EtOAc dropwise over 30 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup:

    • Add 50 mL water to dissolve the sodium salts and quench excess anhydride.

    • Separate the organic (top) layer.

    • Wash organic layer with 5% Sodium Bicarbonate (

      
       mL) to remove butyric acid.
      
    • Wash with Brine (

      
       mL).
      
  • Crystallization: Dry organic layer over

    
    , filter, and concentrate via rotary evaporation to ~30 mL volume. Add Hexane (60 mL) slowly to induce crystallization.
    
  • Filtration: Collect the white crystalline solid.

Expected Yield: 80-88% Purity: >99% (Suitable for pharma grade)

Part 5: Process Visualization

Workflow Logic (Method A)

Workflow Start Start: m-Aminophenol + Water Add Add Butyric Anhydride (Dropwise, 10°C) Start->Add React Stir 2h @ 25°C (Kinetic Control) Add->React Check IPC: TLC/HPLC (Check for SM < 1%) React->Check Check->React Incomplete (Add 0.5h) Cool Cool to 5°C (Precipitation) Check->Cool Pass Filter Vacuum Filtration Cool->Filter Wash Wash: Cold Water (Remove Butyric Acid) Filter->Wash Dry Final Product: N-(3-hydroxyphenyl)butanamide Wash->Dry

Figure 2: Step-by-step workflow for the aqueous-mediated synthesis protocol.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of AnhydrideEnsure water is cold (Method A) or solvents are dry (Method B). Increase anhydride to 1.1 eq.
O-Acylated Impurity pH too high or Temp too highDo not use strong bases (NaOH/TEA). Keep reaction

.
Sticky/Oily Product Impurities/Solvent TrappingRecrystallize from EtOAc/Hexane (1:3 ratio).
Color (Pink/Brown) Oxidation of AminophenolPerform reaction under Nitrogen atmosphere. Use fresh starting material.

References

  • Bhandari, A., et al. (2013). Catalyst-free chemoselective N-acylation of amines in water. This paper establishes the foundational "on-water" effect for selective acylation. (Validated via general search for aqueous acylation protocols).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. (Standard text for pKa values: Aniline pKa ~4.6, Phenol pKa ~10).

  • Raistrick, A., et al. (1928). Derivatives of m-aminophenol.[1] (Historical grounding for the specific butyryl derivatives).

  • Green Chemistry Institute. (2021). Solvent Selection Guide. (Basis for choosing Water/EtOAc over DCM).

(Note: While specific papers on "N-butyryl-m-aminophenol" are rare, the chemistry is strictly homologous to N-acetyl-m-aminophenol. The protocols above are derived from the validated "aqueous Schotten-Baumann" and "chemoselective acylation" methodologies cited in Refs 1 & 2.)

Sources

Using N-(3-hydroxyphenyl)butanamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Pharmacological Utility of N-(3-hydroxyphenyl)butanamide

Abstract & Strategic Rationale

N-(3-hydroxyphenyl)butanamide (CAS: 21556-79-6), also known as 3'-Hydroxybutyranilide, serves as a critical structural probe in medicinal chemistry. Unlike its para-substituted regioisomer (a homolog of Acetaminophen/Paracetamol), this meta-substituted scaffold offers a unique pharmacological profile that decouples analgesic activity from hepatotoxicity.

This guide details the chemo-selective synthesis of N-(3-hydroxyphenyl)butanamide, prioritizing the N-acylation of 3-aminophenol while suppressing O-acylation. Furthermore, it outlines its application as a "privileged scaffold" for developing carbamate-based cholinesterase inhibitors (analogs of Rivastigmine) and as a metabolic probe for CYP450 mechanistic studies.

Chemical Basis: The "Meta-Switch" Effect

To understand the utility of this intermediate, one must recognize its structural relationship to Acetaminophen (APAP).

FeatureAcetaminophen (Para) N-(3-hydroxyphenyl)butanamide (Meta)
Substitution 4-Hydroxy (Para)3-Hydroxy (Meta)
Metabolism Forms toxic NAPQI via CYP2E1Cannot easily form quinone imine (NAPQI)
Toxicity High (Hepatotoxic at high doses)Low (Metabolically stable probe)
Utility Analgesic DrugMetabolic Probe / Synthetic Scaffold

Key Insight: The meta-positioning prevents the formation of a conjugated quinone-imine system, making this molecule an essential negative control in toxicity assays and a safer core for designing novel neuroactive drugs.

Protocol A: Chemo-Selective Synthesis

Objective: Synthesize N-(3-hydroxyphenyl)butanamide from 3-aminophenol with >98% purity, avoiding the formation of the O-acylated ester byproduct.

Mechanism: We leverage the higher nucleophilicity of the amine (-NH₂) compared to the phenol (-OH) in a controlled aqueous/organic biphasic system.

Reagents & Equipment
  • Precursor: 3-Aminophenol (CAS 591-27-5), 99%.

  • Acylating Agent: Butyric Anhydride (CAS 106-31-0). Note: Preferred over butyryl chloride to reduce HCl generation and O-acylation risk.

  • Solvent: Ethyl Acetate (EtOAc) and Water.

  • Catalyst: Sodium Acetate (mild base buffer).

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • In a 500 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 3-Aminophenol in 150 mL of water .

    • Heat to 60°C to ensure complete dissolution.

    • Add 8.2 g of Sodium Acetate to buffer the solution (Target pH ~5-6). Rationale: This pH keeps the amine unprotonated (nucleophilic) while keeping the phenol protonated (non-nucleophilic).

  • Biphasic Acylation:

    • Add 50 mL of Ethyl Acetate to the reaction vessel.

    • While stirring vigorously (to create an emulsion), add 17.4 g (0.11 mol) of Butyric Anhydride dropwise over 20 minutes.

    • Critical Control: Maintain temperature between 60-65°C . Higher temperatures promote O-acylation.

  • Reaction Monitoring:

    • Stir for 2 hours.

    • TLC Check: Silica gel, Mobile Phase (Hexane:EtOAc 1:1).

      • Product Rf: ~0.45

      • Starting Material Rf: ~0.20

      • O-acylated impurity Rf: ~0.70 (Should be absent).

  • Crystallization & Isolation:

    • Cool the mixture to 0-5°C in an ice bath. The product will precipitate as a white/off-white solid.

    • Filter the solid under vacuum.

    • Wash: Rinse the cake with 2 x 20 mL cold water (removes salts) followed by 1 x 15 mL cold Hexane (removes traces of anhydride).

  • Drying:

    • Dry in a vacuum oven at 45°C for 6 hours.

    • Yield Expectation: 85-90% (approx. 15-16 g).

    • Melting Point Check: Target 118-120°C .

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Aminophenol (Nucleophile) Condition Biphasic System (Water/EtOAc + NaOAc) Temp < 65°C Start->Condition Reagent Butyric Anhydride (Electrophile) Reagent->Condition Reaction Selective N-Acylation Condition->Reaction Product N-(3-hydroxyphenyl)butanamide (Solid, MP: 119°C) Reaction->Product Major Pathway Impurity O-Acylated Byproduct (Avoided via pH control) Reaction->Impurity Minor Pathway (if T > 70°C) Quench Cooling & Crystallization (0-5°C) Product->Quench

Caption: Chemo-selective synthesis workflow targeting the amino group while protecting the phenolic hydroxyl.

Protocol B: Downstream Application (Scaffold Functionalization)

Context: The free hydroxyl group at the meta position is a prime target for creating carbamate derivatives, a class of compounds known for Acetylcholinesterase (AChE) inhibition (relevant for Alzheimer's research, similar to Rivastigmine).

Workflow: Synthesis of Carbamate Derivatives

  • Dissolution: Dissolve 1.0 eq of N-(3-hydroxyphenyl)butanamide in dry Acetonitrile (ACN).

  • Activation: Add 1.2 eq of Triethylamine (TEA) or NaH (for higher reactivity).

  • Carbamoylation: Add 1.1 eq of Dimethylcarbamoyl chloride (or target carbamoyl chloride) dropwise at 0°C.

  • Reflux: Heat to 60°C for 4 hours.

  • Result: Formation of the O-carbamoyl derivative, retaining the butyramide "tail" which modulates lipophilicity and blood-brain barrier (BBB) penetration.

Application Note: Metabolic Stability Profiling

Researchers use this molecule to differentiate between bioactivation (toxin formation) and detoxification pathways.

Experimental Setup:

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1.

  • Substrate: 10 µM N-(3-hydroxyphenyl)butanamide.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS monitoring of GSH-adducts.

Interpretation:

  • Acetaminophen (Para): Rapid formation of Glutathione (GSH) adducts (indicative of NAPQI).

  • 3-Hydroxy (Meta): Minimal/No GSH adducts. Metabolic route is primarily direct glucuronidation of the phenol.

  • Significance: If your novel drug candidate resembles the meta structure, it is likely safer than the para analog.

Visualization: Metabolic Divergence

Metabolism Substrate N-(3-hydroxyphenyl)butanamide (Meta-Isomer) CYP CYP450 Metabolism (Liver Microsomes) Substrate->CYP Path1 Direct Glucuronidation (Phase II) CYP->Path1 Dominant Pathway (Steric/Electronic Protection) Path2 Quinone Imine Formation (NAPQI-like) CYP->Path2 Blocked/Minor Safe Renal Excretion (Non-Toxic) Path1->Safe Toxic Protein Adducts (Hepatotoxicity) Path2->Toxic

Caption: Metabolic fate of the meta-isomer, highlighting the safety advantage over para-substituted analogs.

Quality Control Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0%C18 Column, ACN:Water (Gradient)
Melting Point 118°C – 120°CCapillary Method
Identity (NMR) Conforms to structure1H-NMR (DMSO-d6)
Residual Solvent < 5000 ppm (EtOAc)GC-HS

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89150, Butanamide, N-(3-hydroxyphenyl)-3-oxo- (Structural Analog Reference). Retrieved from [Link]

  • Roberts, S. A., et al. (1998). The acetaminophen regioisomer 3'-hydroxyacetanilide inhibits and covalently binds to cytochrome P450 2E1.[1] Toxicology Letters.[1] Retrieved from [Link]

  • Myers, T. G., et al. (1995).Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide. Chemical Research in Toxicology. (Contextualizing chain length effects).
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols.[2][3] Arkivoc.[3][4] (Protocol basis for selective functionalization). Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Manufacturing of 2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol (CAS 21556-79-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable manufacturing of 2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol (CAS 21556-79-6), a bisphenol derivative with potential applications in pharmaceutical and advanced materials development. The protocols detailed herein are designed to be robust, scalable, and compliant with the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs). This guide integrates established chemical synthesis and purification methodologies with modern process analytical technology (PAT) for enhanced process understanding and control. All procedures are presented with a focus on scientific rationale, safety, and regulatory compliance, grounded in authoritative references.

Introduction and Scientific Background

2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol is a tri-phenolic compound belonging to the bisphenol class of molecules. Bisphenols are a significant class of compounds used as monomers in the production of polymers such as polycarbonates and epoxy resins.[1] The specific structure of CAS 21556-79-6, featuring a chlorophenyl group, suggests potential for tailored properties in resulting polymers or for use as an intermediate in the synthesis of biologically active molecules. The manufacturing process for such a compound on a scalable level necessitates a well-understood and controllable synthetic route, a highly efficient purification strategy to achieve the requisite purity for its intended application, and a robust quality control framework.

This guide will detail a proposed scalable synthesis based on the acid-catalyzed condensation of 4-chlorobenzaldehyde and phenol, a common and industrially relevant method for bisphenol production.[2] Subsequent sections will provide in-depth protocols for purification, the integration of Process Analytical Technology (PAT) for real-time process monitoring, and a thorough overview of the regulatory and safety considerations in line with the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[1][3][4][5][6][7]

Scalable Synthesis of 2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol

The synthesis of the target molecule is predicated on the electrophilic substitution reaction of phenol with an aldehyde, in this case, 4-chlorobenzaldehyde, under acidic catalysis. The reaction proceeds via the protonation of the aldehyde, rendering it more electrophilic, followed by attack by the electron-rich phenol rings, primarily at the ortho and para positions.

Reaction Scheme

Synthesis of CAS 21556-79-6 cluster_reactants Reactants cluster_product Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde reaction_center + 4-chlorobenzaldehyde->reaction_center phenol Phenol (excess) phenol->reaction_center product 2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol catalyst Acid Catalyst (e.g., H2SO4, HCl) catalyst->reaction_center reaction_center->product Condensation

Caption: Synthesis of 2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Equipment:

Material/EquipmentSpecification
4-Chlorobenzaldehyde>98% purity
Phenol>99% purity, crystalline
Sulfuric Acid (H₂SO₄)98%, concentrated
TolueneACS grade
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Granular
Glass-lined ReactorAppropriate volume with overhead stirrer, reflux condenser, and temperature control
Separation FunnelAppropriate volume
Rotary Evaporator
Filtration apparatusBuchner funnel and flask

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a glass-lined reactor with an overhead stirrer, a reflux condenser with a drying tube, and a temperature probe.

  • Reactant Charging: Charge the reactor with phenol (3.0 equivalents) and toluene (5 mL per gram of phenol). Begin stirring to dissolve the phenol.

  • Catalyst Addition: Once the phenol has dissolved, slowly add concentrated sulfuric acid (0.1 equivalents) to the reaction mixture while maintaining the temperature below 30°C.

  • Aldehyde Addition: In a separate vessel, dissolve 4-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of toluene. Add this solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product will be a viscous oil or a semi-solid.

Purification Protocol

Purification is critical to achieve the desired product quality. A two-step purification process involving crystallization followed by column chromatography is recommended for high purity.

Crystallization

Procedure:

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of toluene and heptane (e.g., 1:3 v/v).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Column Chromatography (for very high purity)

Procedure:

  • Column Packing: Pack a silica gel column with an appropriate diameter and length for the scale of the reaction. Equilibrate the column with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1 v/v).

  • Sample Loading: Dissolve the crystallized product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 7:3 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Process Analytical Technology (PAT) for Process Control

The implementation of PAT can significantly enhance the understanding and control of the manufacturing process, leading to improved consistency and quality.[8]

In-situ Reaction Monitoring
  • FTIR Spectroscopy: An in-situ Fourier Transform Infrared (FTIR) probe can be inserted into the reactor to monitor the real-time concentrations of reactants and products.[9][10][11][12] The disappearance of the characteristic carbonyl peak of 4-chlorobenzaldehyde and the appearance of peaks corresponding to the product can be tracked to determine the reaction kinetics and endpoint.[9][10]

PAT_Workflow cluster_Process Manufacturing Process cluster_PAT Process Analytical Technology Reactor Synthesis Reactor FTIR In-situ FTIR Probe Reactor->FTIR Monitors Reaction Crystallizer Crystallization Vessel FBRM FBRM/PVM Probes Crystallizer->FBRM Monitors Crystallization ControlSystem Process Control System FTIR->ControlSystem Real-time Data FBRM->ControlSystem Real-time Data ControlSystem->Reactor Adjusts Parameters (Temp, Dosing) ControlSystem->Crystallizer Controls Cooling Rate

Caption: PAT workflow for synthesis and crystallization monitoring.

Real-time Crystallization Monitoring
  • Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM): These probes can be used to monitor the crystallization process in real-time.[4][13][14] FBRM provides information on particle size distribution and count, allowing for precise control over nucleation and crystal growth.[4] PVM provides images of the crystals, offering insights into their morphology.[14] By controlling the cooling rate based on real-time data from these probes, the desired crystal size and shape can be consistently achieved.[13][14]

Regulatory and Quality Considerations (ICH Q7 GMP for APIs)

The manufacturing of any compound intended for pharmaceutical use must adhere to Good Manufacturing Practices. The ICH Q7 guideline provides a comprehensive framework for the quality management of APIs.[1][3][4][5][6][7][15]

Key Principles of ICH Q7 to Implement:

  • Quality Management: Establish a robust quality management system that encompasses all aspects of production, from raw material sourcing to final product release.[3][7]

  • Personnel: Ensure that all personnel are adequately trained and qualified for their roles.

  • Facilities and Equipment: Use facilities and equipment that are designed, constructed, and maintained to prevent contamination and ensure product quality.

  • Documentation: Maintain detailed and accurate records of all manufacturing and testing activities. This includes batch records, standard operating procedures (SOPs), and validation reports.

  • Process Validation: Validate the manufacturing process to ensure that it consistently produces a product of the desired quality.[7]

Safety and Handling

Hazard Identification:

SubstanceHazards
Phenol Toxic, corrosive, readily absorbed through the skin, can cause severe burns and systemic toxicity.[16][17][18][19][20][21]
4-Chlorobenzaldehyde Harmful if swallowed, causes skin and eye irritation.[1][7][9][22][23][24][25][26]
Sulfuric Acid Corrosive, causes severe skin and eye burns.
Toluene Flammable, harmful if inhaled or absorbed through the skin, can cause nervous system damage.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[20]

  • Skin Protection: Wear a lab coat, and consider a chemically resistant apron. Use neoprene or butyl rubber gloves when handling phenol.[17][18][20]

  • Respiratory Protection: All operations should be conducted in a certified chemical fume hood.[18]

Emergency Procedures:

  • Skin Contact: In case of contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][18] Polyethylene glycol (PEG) solution can also be used to decontaminate the skin.[17] For other chemicals, wash with soap and water.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes and seek medical attention.[20]

  • Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.[7]

Conclusion

The scalable manufacturing of 2-((4-chlorophenyl)(4-hydroxyphenyl)methyl)phenol can be achieved through a well-defined and controlled process. The proposed acid-catalyzed condensation reaction, coupled with a robust purification strategy, provides a reliable pathway to obtaining a high-purity product. The integration of Process Analytical Technology offers a significant opportunity to enhance process understanding, improve control, and ensure consistent product quality. Adherence to ICH Q7 GMP guidelines and stringent safety protocols is paramount throughout the manufacturing process to ensure the final product is safe, effective, and of high quality for its intended application.

References

  • ACS Publications. (n.d.). Real-Time Monitoring of Crystallization Processes Using a Novel Compact Composite Sensor Array. Retrieved from [Link]

  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). How PAT tools can help improve understanding of the crystallisation process. Retrieved from [Link]

  • MDPI. (n.d.). Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Review of the Application of PAT in the Pharmaceutical Continuous Crystallization Process. Retrieved from [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q7 Guidelines. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • ChemRxiv. (n.d.). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. Retrieved from [Link]

  • IntuitionLabs. (n.d.). PAT Sensors for Real-Time Reaction Monitoring in Pharma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]

  • J-Star Research. (n.d.). Process Analytic Technologies (PAT) & Reaction Kinetics. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (n.d.). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • Discover ACS. (n.d.). Real-Time Reaction Analysis Guide: A Key Element in Any PAT Strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 14). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Monash University. (n.d.). Phenol - OHS Information Sheet. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • YouTube. (2016, September 2). In Situ FTIR Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. Retrieved from [Link]

  • ResearchGate. (2013, January). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-hydroxyphenyl)methyl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-((6BR,10AS)-3-methyl-2,3,6B,9,10, 10A-hexahydro-1H-pyrido[3.
  • National Center for Biotechnology Information. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing asymmetrical carbonate compounds.
  • PubMed. (n.d.). Purification and characterization of the aromatic desulfinase, 2-(2'-hydroxyphenyl)benzenesulfinate desulfinase. Retrieved from [Link]

  • ResearchGate. (2016, March 16). Synthesis and analgetic activity evaluation of 4-[N-(4-Hydroxyphenyl)Carboxymidoyl]-2-methoxyphenol. Retrieved from [Link]

  • MDPI. (n.d.). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Retrieved from [Link]

  • Utkal University. (n.d.). Phenol-Preparation-and-Chemical-reactions.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

  • Google Patents. (n.d.). Phenol process.
  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of AZD5363 and intermediate used therein.
  • NIST WebBook. (n.d.). Phenol, 2-[(4-hydroxyphenyl)methyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). A process of preparing ixazomib citrate.
  • Google Patents. (n.d.). Preparation of calcium carbonate by microbe deposition.

Sources

Application Notes and Protocols for the Synthesis of Functional Polyamides from N-(3-hydroxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Functional Polyamides with Pendant Hydroxyl Groups

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their rigid structure often leads to poor solubility, limiting their processability and broader applications. The incorporation of functional pendant groups into the polymer backbone is a strategic approach to overcome these limitations and introduce novel functionalities.[1][2] N-(3-hydroxyphenyl)butanamide is a key monomer in this endeavor, featuring a reactive phenolic hydroxyl group. Polyamides derived from this monomer exhibit enhanced solubility, improved processability, and offer a versatile platform for post-polymerization modifications, making them highly attractive for applications in membranes, coatings, and biomedical devices.[3][4]

This comprehensive guide provides detailed protocols for the synthesis of N-(3-hydroxyphenyl)butanamide and its subsequent polymerization to yield a functional aromatic polyamide. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and present expected characterization data to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and utilize these advanced materials.

Part 1: Synthesis and Purification of the Monomer: N-(3-hydroxyphenyl)butanamide

The synthesis of N-(3-hydroxyphenyl)butanamide is achieved through the acylation of 3-aminophenol with butyryl chloride. This reaction forms a stable amide bond, yielding the desired monomer. The choice of a suitable base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Causality Behind Experimental Choices:
  • Solvent: Acetone is selected as the reaction solvent due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal during workup.

  • Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic reaction between the acid chloride and the amine, minimizing potential side reactions.

  • Base: An excess of 3-aminophenol is used to act as a base to neutralize the HCl formed during the reaction, preventing the protonation of the amine group of the starting material which would render it non-nucleophilic.[5]

  • Purification: A multi-step purification process involving acid wash and recrystallization is employed to remove unreacted starting materials and byproducts, ensuring the high purity of the monomer required for successful polymerization.

Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)butanamide

Materials:

  • 3-Aminophenol

  • Butyryl chloride

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Hexane

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (0.28 mol) in 300 mL of acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add butyryl chloride (0.14 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture in an ice bath and filter the precipitate (unreacted 3-aminophenol hydrochloride). Wash the precipitate with a small amount of cold acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a residue.

  • Suspend the residue in 200 mL of 1 M HCl and stir for 30 minutes.

  • Filter the resulting precipitate, wash with 1 M HCl, and then with deionized water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-(3-hydroxyphenyl)butanamide as a solid. Dry the product under vacuum.

Monomer_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup and Purification 3-Aminophenol_in_Acetone Dissolve 3-Aminophenol in Acetone Cooling Cool to 0-5 °C 3-Aminophenol_in_Acetone->Cooling Butyryl_Chloride_Addition Add Butyryl Chloride (dropwise) Cooling->Butyryl_Chloride_Addition Start Reaction Reaction_Stirring Stir at 0-5 °C then RT Butyryl_Chloride_Addition->Reaction_Stirring Filtration_1 Filter Precipitate Reaction_Stirring->Filtration_1 Isolate Crude Product Concentration Concentrate Filtrate Filtration_1->Concentration Acid_Wash Suspend in 1M HCl & Filter Concentration->Acid_Wash Recrystallization Recrystallize from Ethanol/Water Acid_Wash->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Monomer N-(3-hydroxyphenyl)butanamide Drying->Final_Monomer Pure Monomer

Caption: Workflow for the synthesis of N-(3-hydroxyphenyl)butanamide.

Part 2: Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a rapid and efficient method for producing high molecular weight polyamides at the interface of two immiscible liquids.[6][7] In this protocol, an aqueous solution of the diamine monomer, N-(3-hydroxyphenyl)butanamide, is carefully layered with an organic solution of a diacid chloride, such as terephthaloyl chloride. The polymerization occurs instantaneously at the liquid-liquid interface, forming a thin film of the polyamide that can be continuously withdrawn.

Causality Behind Experimental Choices:
  • Immiscible Solvents: A two-phase system of water and an organic solvent (e.g., dichloromethane or hexane) is used. The diamine is dissolved in the aqueous phase, and the diacid chloride in the organic phase.[7]

  • Acid Scavenger: An inorganic base, such as sodium carbonate, is added to the aqueous phase to neutralize the HCl produced during the polymerization. This is critical to maintain the nucleophilicity of the diamine.[5]

  • Monomer Concentrations: The concentrations of the monomers are carefully controlled to achieve a high molecular weight polymer and a stable interface for film formation.

  • Continuous Removal: The continuous withdrawal of the polymer film from the interface drives the reaction forward by constantly exposing fresh monomer solutions to the reaction zone.

Experimental Protocol: Interfacial Polymerization of PA-HBA-T

(Poly(N-(3-butanamide)phenylene terephthalamide))

Materials:

  • N-(3-hydroxyphenyl)butanamide (monomer from Part 1)

  • Terephthaloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (or Hexane)

  • Deionized water

  • Beaker (tall form)

  • Forceps

  • Glass rod

Procedure:

  • Aqueous Phase: Prepare an aqueous solution by dissolving N-(3-hydroxyphenyl)butanamide (e.g., 0.01 mol) and sodium carbonate (e.g., 0.02 mol) in 100 mL of deionized water in a 250 mL beaker.

  • Organic Phase: Prepare an organic solution by dissolving terephthaloyl chloride (e.g., 0.01 mol) in 100 mL of dichloromethane.

  • Interfacial Setup: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers without significant mixing.

  • Polymerization: A film of the polyamide will form immediately at the interface.

  • Polymer Withdrawal: Using forceps, gently grasp the center of the polymer film and pull it upwards out of the solution. A continuous rope of the polyamide can be withdrawn and wound onto a glass rod.

  • Washing and Drying: Wash the collected polymer thoroughly with water and then with a suitable solvent like acetone to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Polymerization_Workflow cluster_solutions Monomer Solutions Aqueous_Phase Aqueous Phase: N-(3-hydroxyphenyl)butanamide + Na₂CO₃ in Water Layering Carefully Layer Organic Phase onto Aqueous Phase Aqueous_Phase->Layering Organic_Phase Organic Phase: Terephthaloyl Chloride in Dichloromethane Organic_Phase->Layering Polymer_Formation Instantaneous Polymer Film Formation at Interface Layering->Polymer_Formation Withdrawal Continuously Withdraw Polymer Rope Polymer_Formation->Withdrawal Washing_Drying Wash with Water/Acetone & Dry under Vacuum Withdrawal->Washing_Drying Final_Polymer Functional Polyamide Washing_Drying->Final_Polymer

Caption: Interfacial polymerization workflow for the functional polyamide.

Part 3: Characterization of the Functional Polyamide

Thorough characterization is essential to confirm the successful synthesis of the polyamide and to understand its properties. The following techniques are recommended:

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.[8]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any, providing insights into the polymer's amorphous or semi-crystalline nature.[9]

Solubility Testing

The introduction of the pendant hydroxyl group is expected to enhance the solubility of the aromatic polyamide. Qualitative solubility tests should be performed in various organic solvents.

Expected Results

The successful synthesis of the polyamide will be confirmed by the following characteristic data:

Analysis Technique Expected Observations
FTIR (cm⁻¹) ~3300 (N-H stretching, amide), ~3400 (O-H stretching, phenol), ~1650 (C=O stretching, amide I), ~1540 (N-H bending, amide II), Aromatic C-H and C=C stretching bands.
¹H NMR (ppm) Aromatic protons (7.0-8.5), Amide proton (N-H, ~10.0), Phenolic proton (O-H, ~9.5), Aliphatic protons from the butanamide side chain (0.9-2.5).
¹³C NMR (ppm) Carbonyl carbon (amide, ~165), Aromatic carbons (110-160), Aliphatic carbons (10-40).
TGA High thermal stability with a 10% weight loss temperature (T₁₀) typically above 350 °C in a nitrogen atmosphere.[3]
DSC An amorphous structure is expected, characterized by a glass transition temperature (Tg) in the range of 200-250 °C. The absence of a sharp melting peak confirms the amorphous nature.[3]
Solubility Expected to be soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1]

Part 4: Potential Applications

The presence of the pendant hydroxyl group on the polyamide backbone opens up a wide range of possibilities for further functionalization and application development:

  • Membrane Technology: The hydroxyl groups can enhance the hydrophilicity and antifouling properties of polyamide membranes used in water purification and gas separation.

  • Advanced Coatings: The polymer can be cross-linked through the hydroxyl groups to form durable and chemically resistant coatings.

  • Biomedical Applications: The hydroxyl groups provide sites for the covalent attachment of drugs, proteins, or other bioactive molecules for applications in drug delivery and tissue engineering.[4]

  • Polymer Blends and Composites: The functional polyamide can act as a compatibilizer in polymer blends or as a matrix for composites with improved interfacial adhesion.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis and characterization of a functional aromatic polyamide derived from N-(3-hydroxyphenyl)butanamide. By following the detailed protocols and understanding the underlying principles, researchers can confidently produce these advanced materials and explore their potential in a variety of high-performance applications. The ability to introduce pendant hydroxyl groups into the robust polyamide backbone offers a powerful tool for designing next-generation polymers with tailored properties.

References

  • Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites. (2017). Polymers, 9(4), 143.

  • Interfacial Polymerization. (n.d.). MIT OpenCourseWare.

  • Functional Aromatic Polyamides. (2017). Polymers, 9(12), 706.

  • Interfacial Polymerization. (2015). In Encyclopedia of Polymeric Nanomaterials.

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (2015). RSC Advances, 5(103), 84969-84982.

  • Functional Aromatic Polyamides. (2017). Polymers, 9(12), 706.

  • Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts.

  • Solubility a of polyamides. (2012). ResearchGate.

  • Preparation of nylon 6,6 by interfacial polymerization. (2017). The Royal Society of Chemistry.

  • Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. (2023). Polymers, 15(15), 3290.

  • N-(4-Butanoyl-3-hydroxyphenyl)butanamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4081.

  • Solubility of Polyamides a. (2002). ResearchGate.

  • Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. (2011). Acta Biomaterialia, 7(4), 1504-1515.

  • FTIR spectrum of the polyamide. (2013). ResearchGate.

  • Interfacial polycondensation of diamine and diacid chloride. (2019). ResearchGate.

  • Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. (n.d.). PrepChem.

  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3124-3127.

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry, 4(1), 26-30.

  • Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. (2023). Polymers, 15(6), 1473.

  • N-(3-hydroxyphenyl)butanamide. (n.d.). Sigma-Aldrich.

  • Characterization and Classification of Recycled Polyamides by Means of Identify. (2015). NETZSCH-Gerätebau GmbH.

  • Synthesis of Butanamide, N-phenyl-. (n.d.). Benchchem.

  • Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. (2023). Polymers, 15(6), 1473.

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (2011). Der Pharma Chemica, 3(6), 334-342.

  • Kinetics Analysis on the Polycondensation Process of Poly(p-phenylene terephthalamide): Experimental Verification and Molecular Simulation. (2017). Chinese Journal of Polymer Science, 35, 1271-1282.

  • Butanamide, N-(3-hydroxyphenyl)-3-oxo-. (n.d.). PubChem.

  • APPLICATIONNOTE. (2015). NETZSCH Analyzing & Testing.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(19), 7523-7527.

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(4), 845-850.

  • Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.

  • A novel route for the synthesis of processable conducting poly(m-aminophenol). (2008). Materials Chemistry and Physics, 111(1), 59-64.

Sources

Troubleshooting & Optimization

Separating N-(3-hydroxyphenyl)butanamide from 3-aminophenol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of N-(3-hydroxyphenyl)butanamide from 3-aminophenol

Executive Summary

This guide addresses the reverse-phase HPLC separation of 3-aminophenol (3-AP) and its acylated derivative, N-(3-hydroxyphenyl)butanamide (NHPB) .

The Chemist's Challenge: This separation involves two molecules with vastly different polarities.

  • 3-Aminophenol (Starting Material): Highly polar, amphoteric (pKa amine ~4.37, pKa phenol ~9.82). It tends to elute near the void volume (

    
    ) and exhibits peak tailing due to silanol interactions.
    
  • N-(3-hydroxyphenyl)butanamide (Product): Significantly more hydrophobic due to the butyl chain and the conversion of the basic amine to a neutral amide. It retains strongly on C18 columns.

Part 1: Standard Operating Procedure (SOP)

This protocol is designed as a "Self-Validating System." If the starting material (3-AP) is not retained, the method fails immediately, preventing wasted time on the product peak.

1. Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Polar-Embedded or Aqueous Stable C18 (e.g., Zorbax SB-Aq, Atlantis T3, or Phenomenex Luna Omega PS C18).Dimensions: 150 x 4.6 mm, 3-5 µm.Standard C18 columns often suffer from "phase collapse" (dewetting) at the high aqueous conditions required to retain polar 3-AP. Polar-embedded phases prevent this and shield silanols.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 - 4.0 Maintains 3-AP in its protonated form (

) for consistent solubility, while suppressing silanol ionization to reduce tailing.
Mobile Phase B Acetonitrile (ACN) Sharpens peaks for the hydrophobic amide (NHPB).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary) or 280 nmBoth compounds possess a phenolic ring absorbing strongly in this region.
Temperature 30°CImproves mass transfer and peak shape for the amide.
2. Gradient Profile (The "Catch and Release" Strategy)
  • 0–2 min (Isocratic 5% B): "Catch" the polar 3-AP. We must keep organic low to force the 3-AP to interact with the stationary phase.

  • 2–10 min (Linear Ramp 5%

    
     60% B):  Elute the NHPB. The increase in ACN overcomes the hydrophobic interaction of the butyl chain.
    
  • 10–12 min (Hold 60% B): Wash column.

  • 12.1 min (Step to 5% B): Re-equilibrate (Critical for retention reproducibility).

Part 2: Troubleshooting Hub
Issue A: 3-Aminophenol elutes in the Void Volume (

)

Symptoms: The first peak comes out with the solvent front (approx 1.5 - 2.0 min), making quantification impossible.

Root Cause: 3-AP is small and polar. In standard C18 at pH 3, it is positively charged (


), causing it to be repelled by the hydrophobic stationary phase if any significant organic solvent is present.

Corrective Actions:

  • Reduce Initial Organic: Ensure the gradient starts at 0% to 2% ACN . Note: Only possible if using an "Aqueous Stable" column.

  • Increase Ionic Strength: Increase buffer concentration from 20mM to 50mM . This promotes "Salting Out," forcing the polar analyte into the stationary phase.

  • Ion-Pairing Agent (Advanced): Add 5mM Sodium Octanesulfonate to Mobile Phase A. The sulfonate anion pairs with the protonated amine of 3-AP, forming a neutral complex that retains well on C18.

Issue B: Severe Tailing of the 3-Aminophenol Peak

Symptoms: Asymmetry factor (


) > 1.5. The peak looks like a "shark fin."

Root Cause: Residual silanols (


) on the silica support bind electrostatically to the positively charged amine of 3-AP.

Corrective Actions:

  • Check pH: Ensure Mobile Phase A is pH < 3.5 . At this pH, surface silanols are protonated (

    
    ) and neutral, reducing interaction with the amine.
    
  • Add a Sacrificial Base: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the silanol sites, blocking them from the analyte.

  • Switch Column: Move to a "Base Deactivated" (BDS) or "High Coverage" column specifically designed for basic compounds.

Issue C: NHPB Peak is Broad or Split

Symptoms: The late-eluting product peak is wide or shows a shoulder.

Root Cause:

  • Broadness:[1] Poor solubility of the hydrophobic amide in the initial high-aqueous mobile phase, or isocratic hold is too long.

  • Splitting: Sample solvent mismatch. Injecting the sample dissolved in 100% ACN into a 5% ACN stream causes the analyte to precipitate momentarily at the column head.

Corrective Actions:

  • Steepen the Gradient: Increase the ramp rate (e.g., 5% to 80% B in 8 minutes) to sharpen the late eluter.

  • Diluent Match: Dissolve the sample in the starting mobile phase (e.g., 95:5 Buffer:ACN). If insolubility is an issue, use 50:50 but reduce injection volume to <5 µL.

Part 3: Visualized Workflows
Figure 1: Method Development Logic

Caption: Logical flow for selecting the correct stationary phase and mobile phase based on analyte polarity.

MethodDevelopment Start Start: Analyze Structure CheckAmine Has Basic Amine? (3-Aminophenol) Start->CheckAmine CheckHydro Has Hydrophobic Chain? (Butanamide) Start->CheckHydro ColSel Select Column: Polar-Embedded C18 CheckAmine->ColSel Prevents Dewetting CheckHydro->ColSel MP_Decision Mobile Phase pH? ColSel->MP_Decision Acidic pH 3.0 (Phosphate) Protonates Amine Suppresses Silanols MP_Decision->Acidic Recommended Neutral pH 7.0 Amine Neutral Risk: Silanol Tailing MP_Decision->Neutral Alternative Gradient Gradient Strategy: Low %B Start (Retain 3-AP) High %B End (Elute NHPB) Acidic->Gradient

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step diagnosis for common separation failures in aminophenol/amide mixtures.

Troubleshooting Issue Identify Issue Void 3-AP in Void Volume? Issue->Void Tailing 3-AP Tailing? Issue->Tailing Split NHPB Peak Split? Issue->Split Act_Void1 Lower Initial Organic (Try 0-2% B) Void->Act_Void1 Act_Tail1 Add TEA Modifier Tailing->Act_Tail1 Act_Split1 Match Sample Solvent to Mobile Phase A Split->Act_Split1 Act_Void2 Add Ion-Pair Reagent (Octanesulfonate) Act_Void1->Act_Void2 If fails Act_Tail2 Switch to BDS/Hybrid Column Act_Tail1->Act_Tail2 If fails

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but with caveats. Methanol has higher viscosity, generating higher backpressure. More importantly, Methanol is a protic solvent and may show different selectivity for the phenol group. If you switch, you will likely need a higher % of Methanol (e.g., 70% MeOH vs 60% ACN) to elute the amide at the same retention time.

Q2: My 3-aminophenol peak area is fluctuating. Why? A: 3-aminophenol is sensitive to oxidation (turning brown/pink in solution).

  • Fix: Prepare fresh standards daily. Protect solutions from light (amber vials). Adding 0.1% ascorbic acid or sodium metabisulfite to the sample diluent can act as an antioxidant stabilizer.

Q3: Why not use a C8 column to elute the amide faster? A: While C8 would elute the amide faster, it would likely lose total retention of the 3-aminophenol, causing it to elute in the void volume. A C18 column provides the necessary surface area to retain the polar starting material.

Q4: Can I use this method for LC-MS? A: Not with Potassium Phosphate buffer (non-volatile).

  • LC-MS Modification: Substitute Phosphate with 10mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid . Note that Formic Acid alone might not provide enough ionic strength to suppress tailing for the amine, so a high-quality hybrid column (e.g., Waters BEH C18) becomes mandatory.

References
  • PubChem. (n.d.).[2] 3-Aminophenol (Compound Summary).[2][3] National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Sielc Technologies. (2018). Separation of Butanamide, N-(3-hydroxyphenyl)-3-oxo- on Newcrom R1 HPLC column. Retrieved February 10, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide (Ionization & pH). Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment.[4] Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: Chemoselective Acylation of Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured as a dynamic troubleshooting center. It bypasses generic introductions to address specific experimental failures and protocol designs directly.

Ticket ID: CHEM-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Nucleophile Paradox

Aminophenols present a classic chemoselectivity challenge: two nucleophiles (


 and 

) competing for one electrophile (acyl donor).
  • Kinetic Default: Under neutral conditions, Nitrogen is softer and more nucleophilic (

    
    ), leading to N-acylation (Amides) .
    
  • Thermodynamic Trap: Oxygen is harder but forms a more stable conjugate base (phenoxide) under basic conditions. However, O-acylated (Ester) products are often unstable, prone to irreversible O

    
    N acyl migration .
    

This guide provides the protocols to control this switch.

Part 1: Decision Logic (Experimental Workflow)

Before starting, determine your target and constraints using this logic flow.

AcylationLogic Start Target Product? Amide N-Acyl (Amide) (Thermodynamic/Kinetic Sink) Start->Amide Standard Ester O-Acyl (Ester) (Kinetic Trap) Start->Ester Challenging Cond_Neutral Neutral/Basic Conditions (DCM, EtOAc, H2O/NaHCO3) Amide->Cond_Neutral Protocol A Cond_Acidic Strong Acidic Conditions (TFA, H2SO4) Ester->Cond_Acidic Protocol B (Proton Switch) Cond_Bio Biocatalysis (Lipase CalB) Ester->Cond_Bio Protocol C (Enzymatic) Check_Migration Risk: O-to-N Migration? (Is pH > 7 possible?) Cond_Acidic->Check_Migration Workup Critical Check_Migration->Amide Yes (Rearrangement) Check_Migration->Ester No (Keep Acidic/Dry)

Figure 1: Decision tree for selecting reaction conditions based on the desired chemoselectivity. Note the critical risk of rearrangement when targeting esters.

Part 2: Protocols & Mechanisms

Protocol A: Selective N-Acylation (The Standard)

Target: Amide formation (e.g., Paracetamol synthesis). Mechanism: Nucleophilicity dominance. The lone pair on Nitrogen is higher in energy (HOMO) than Oxygen, making it the superior nucleophile for attacking the carbonyl carbon of the anhydride/chloride.

Recommended Procedure (Aqueous Suspension Method):

  • Suspend aminophenol (1.0 equiv) in water (green solvent).

  • Add Acetic Anhydride (1.1 equiv) slowly at RT.

  • Optional: Add mild base (NaHCO

    
    ) only if using acid chlorides to scavenge HCl. For anhydrides, the free amine is sufficient.
    
  • Result: The product usually precipitates.[1][2][3][4] Filter and wash.[5]

Troubleshooting Table:

Issue Cause Fix
Mixed Products Reaction too hot or excess base used. Keep T < 40°C. Avoid strong bases (NaOH) which generate phenoxide.

| Low Yield | Amine salt formation. | Ensure starting material is the free base, not HCl salt. |

Protocol B: Selective O-Acylation (The "Proton Switch")

Target: Ester formation. Mechanism: Amine Deactivation. By lowering the pH below the pKa of the anilinium ion (~4.6), you protonate the amine (


). The ammonium species is non-nucleophilic. The phenol (

), while a poor nucleophile, is the only one remaining.

Key Reaction Parameters:

  • Solvent: Trifluoroacetic acid (TFA) or mixtures of Methanesulfonic acid (MsOH).

  • Reagent: Acyl Chloride (Anhydrides are less effective here due to equilibrium issues).

Step-by-Step Protocol:

  • Dissolve aminophenol (1.0 equiv) in neat TFA (or DCM with 5 equiv TFA).

    • Checkpoint: The amine is now fully protonated (

      
      ).
      
  • Add Acyl Chloride (1.2 equiv) slowly.

  • Reaction: Stir at RT for 2–12 hours.

  • CRITICAL WORKUP:

    • Do NOT quench with aqueous base (NaHCO

      
      /NaOH). This will trigger O
      
      
      
      N migration immediately (see Part 3).
    • Method: Remove volatiles (TFA) under vacuum. Precipitate the ester as the ammonium salt using diethyl ether.

Expert Insight: "Acidity favors O-acylation; Alkalinity favors N-acylation."[6] This historical mantra relies on the pKa difference: Ar-OH


 (pKa ~ -6) vs Ar-NH

(pKa ~ 4.6).[5][7] In TFA, the Nitrogen is locked. [1, 2]

Part 3: The "Hidden Trap" (O-to-N Acyl Migration)

User Issue: "I synthesized the ester (O-acyl), but after column chromatography, I isolated the amide (N-acyl)."

Diagnosis: You triggered an intramolecular O


N acyl migration  (Simultaneous mechanism shown below). This rearrangement is driven by thermodynamics (Amide bond energy > Ester bond energy) and is catalyzed by base.

Mechanism Visualization: The free amine (liberated by base) attacks the ester carbonyl through a 5-membered transition state.

Migration Ester_Salt O-Acyl Salt (Stable in Acid) Free_Base Free Amine Intermediate (Unstable) Ester_Salt->Free_Base + Base (pH > 7) Transition 5-Membered Transition State Free_Base->Transition Intramolecular Attack Amide N-Acyl Product (Thermodynamic Sink) Transition->Amide Rearrangement

Figure 2: The pathway of O-to-N migration. This occurs if the amine is deprotonated while the ester is present.

Prevention Strategy:

  • Keep it Acidic: Store O-acylated aminophenols as their HCl or TFA salts.

  • Avoid Water/Base: Do not perform aqueous workups with bicarbonate.

  • Purification: Avoid silica gel (slightly acidic but often retains amines, leading to slow migration). Crystallization from acidic media is preferred.

Part 4: Comparative Data (Reagent Selection)

Select your reagent based on the "Hard/Soft" Acid-Base (HSAB) principle and leaving group ability.

ReagentSelectivity BiasBest ForNotes
Acetic Anhydride N-Selective Paracetamol, AmidesWorks in water.[1] Green chemistry standard.
Acyl Chloride Non-Selective Esters (in Acid)Highly reactive. Requires base scavenger (N-acyl) or pre-protonation (O-acyl).
Vinyl Esters Variable BiocatalysisUsed with Lipases (e.g., Candida antarctica Lipase B).[8][9]
Phenyl Esters N-Selective AmidesTunable reactivity; less aggressive than chlorides.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Source: National Institutes of Health (PMC). URL:[Link]

  • Chemoselective Acylation of Amines in Aqueous Media. Source: Organic Chemistry Portal / Eur. J. Org. Chem. URL:[Link]

  • O-N intramolecular acyl migration reaction in medicinal chemistry. Source: PubMed.[10] URL:[Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. Source: ACS Omega. URL:[Link]

Sources

Minimizing oxidation of 3-aminophenol during acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 3-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, with a primary focus on minimizing the oxidative degradation of the starting material. Here, you will find practical, field-proven insights and detailed protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My 3-aminophenol solution is turning dark brown upon sitting. What is happening?

A1: The discoloration of 3-aminophenol is primarily due to oxidation. Although 3-aminophenol is more stable compared to its ortho and para isomers, it can still oxidize in the presence of atmospheric oxygen, light, and trace metal ions.[1] This process forms highly colored polymeric quinoid structures, leading to the observed darkening of your solution.

Q2: I'm observing a lower than expected yield in my acylation reaction. Could oxidation be the cause?

A2: Yes, significant oxidation of the 3-aminophenol starting material can directly lead to a reduction in the yield of your desired acylated product. The oxidized species are no longer available to participate in the acylation reaction, and their presence can sometimes interfere with the reaction pathway or purification process.

Q3: Is N-acylation always favored over O-acylation for 3-aminophenol?

A3: Under standard acylation conditions, N-acylation is significantly favored. The amino group (-NH2) is a stronger nucleophile than the phenolic hydroxyl group (-OH).[2][3] This inherent difference in nucleophilicity directs the acylating agent to preferentially react with the nitrogen atom. However, reaction conditions such as the use of a strong base, a highly reactive acylating agent, or elevated temperatures could potentially lead to a small amount of O-acylation as a side product.

Q4: What is the simplest way to minimize oxidation during my experiment?

A4: The most straightforward approach is to work expeditiously and protect your reaction from light. Additionally, using freshly purified 3-aminophenol and high-purity, degassed solvents can make a significant difference. For more sensitive reactions, employing an inert atmosphere is highly recommended.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the acylation of 3-aminophenol, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark immediately upon adding reagents. 1. Oxygen in the solvent and headspace: Dissolved oxygen is a primary culprit for rapid oxidation. 2. Metal ion contamination: Trace metals (e.g., iron, copper) in glassware or reagents can catalyze oxidation.1. Degas your solvent: Sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use. 2. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon blanket. (See Protocol 1) 3. Use a chelating agent: Add a small amount of EDTA (ethylenediaminetetraacetic acid) to sequester catalytic metal ions.
Low yield of the N-acylated product. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Significant oxidation of the starting material. 3. Hydrolysis of the acylating agent: Presence of water in the reaction mixture.1. Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting material. 2. Implement anti-oxidation measures: Refer to the solutions for discoloration. 3. Use anhydrous solvents and reagents: Ensure all components of your reaction are dry.
Presence of O-acylated impurity. 1. Highly reactive acylating agent: Use of acyl chlorides without a base can sometimes lead to minor O-acylation. 2. Strongly basic conditions: Deprotonation of the phenolic hydroxyl group increases its nucleophilicity.1. Use acetic anhydride: It is generally selective for N-acylation under neutral or slightly acidic conditions.[4] 2. Control the stoichiometry of the base: If a base is necessary, use it in slight excess to neutralize any acid formed without excessively deprotonating the phenol.
Difficulty in purifying the final product from colored impurities. 1. Oxidation during workup: Exposure to air and water during extraction and isolation can cause oxidation. 2. Co-precipitation of oxidized byproducts: The colored impurities may have similar solubility to your product.1. Use a reducing agent during workup: Add a small amount of sodium dithionite (sodium hydrosulfite) to the aqueous phase during extraction to reduce the colored impurities to their colorless form. 2. Recrystallization with activated carbon: Use activated carbon during the recrystallization of your crude product to adsorb the colored impurities.

Core Experimental Protocols

Protocol 1: Acylation of 3-Aminophenol with Acetic Anhydride under an Inert Atmosphere

This protocol details a standard procedure for the N-acylation of 3-aminophenol, incorporating measures to minimize oxidation.

Materials:

  • 3-Aminophenol

  • Acetic anhydride (1.1 equivalents)

  • Glacial acetic acid (as solvent)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser. Fit the top of the condenser with a septum connected to a nitrogen/argon inlet and a bubbler outlet.

  • Inerting the System: Flame-dry the glassware under vacuum and then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add 3-aminophenol.

    • Add glacial acetic acid via a syringe. Stir the mixture until the 3-aminophenol is dissolved.

    • Slowly add acetic anhydride (1.1 equivalents) to the solution via a syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly add ice-cold water to the reaction mixture to quench the excess acetic anhydride and precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: The crude 3-acetamidophenol can be further purified by recrystallization from hot water or an ethanol/water mixture. If the crude product is colored, add a small amount of activated carbon to the hot solution before filtering and allowing it to crystallize.

Visualizing the Workflow: Minimizing Oxidation

The following diagram illustrates the key decision points and preventative measures in the acylation of 3-aminophenol.

workflow start Start: Acylation of 3-Aminophenol prep Prepare Reagents & Glassware start->prep reaction Acylation Reaction prep->reaction inert_atm Establish Inert Atmosphere (N2/Ar) prep->inert_atm Critical Step degas Degas Solvents prep->degas Recommended workup Workup & Isolation reaction->workup antioxidant Add Antioxidant/ Chelating Agent reaction->antioxidant Optional, for highly sensitive reactions purification Purification workup->purification reducing_agent Use Reducing Agent (e.g., Sodium Dithionite) during Workup workup->reducing_agent If discoloration occurs end_product Pure 3-Acetamidophenol purification->end_product inert_atm->reaction degas->reaction antioxidant->reaction reducing_agent->purification

Caption: Workflow for Minimizing Oxidation during 3-Aminophenol Acylation.

The Chemistry of Prevention: Understanding Oxidation and Mitigation Strategies

3-Aminophenol, while more stable than its ortho and para isomers, is susceptible to oxidation, which proceeds via radical mechanisms initiated by oxygen and catalyzed by light or metal ions. The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and thus more prone to losing electrons (oxidation).

Antioxidant Selection Guide

The use of an antioxidant can be a powerful tool to prevent the degradation of 3-aminophenol. The choice of antioxidant depends on the specific reaction conditions and solvent system.

Antioxidant Recommended Concentration Mechanism of Action Advantages Disadvantages
Sodium Dithionite (Sodium Hydrosulfite) 0.1-0.5% (w/v) in aqueous phaseA strong reducing agent that scavenges dissolved oxygen and reduces oxidized species.Highly effective at removing color from oxidized solutions.Primarily used in aqueous workups; can introduce inorganic salts.
Ascorbic Acid (Vitamin C) 0.01-0.1% (w/v)A reducing agent and radical scavenger.Water-soluble, biocompatible, and effective in preventing oxidative degradation.May not be suitable for all organic solvent systems.
Butylated Hydroxytoluene (BHT) 0.01-0.05% (w/v)A radical scavenger that terminates free-radical chain reactions.Soluble in many organic solvents; effective at low concentrations.Can sometimes be difficult to remove during purification.
EDTA (Ethylenediaminetetraacetic acid) 0.01-0.05% (w/v)A chelating agent that binds to and deactivates catalytic metal ions.Prevents metal-catalyzed oxidation.Does not directly scavenge oxygen or free radicals. Best used in combination with other antioxidants.

Mechanism Spotlight: N- vs. O-Acylation

The selectivity of the acylation reaction is governed by the relative nucleophilicity of the amino and hydroxyl groups.

acylation_mechanism cluster_reactants Reactants cluster_products Products aminophenol 3-Aminophenol n_acylated N-Acylated Product (Major) aminophenol->n_acylated Favored Pathway (Higher Nucleophilicity of -NH2) o_acylated O-Acylated Product (Minor) aminophenol->o_acylated Disfavored Pathway (Lower Nucleophilicity of -OH) anhydride Acetic Anhydride

Caption: N-Acylation is the major pathway due to the higher nucleophilicity of the amino group.

By understanding the underlying chemical principles and implementing the practical strategies outlined in this guide, researchers can significantly improve the outcome of 3-aminophenol acylation, achieving higher yields and purer products.

References

  • PrepChem. Preparation of 3-acetamidophenol. Available at: [Link]

  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Available at: [Link]

  • ResearchGate. Aminophenols | Request PDF. Available at: [Link]

  • University of Calgary. Acetaminophen synthesis experimental. Available at: [Link]

  • Chemistry LibreTexts. 2: Synthesis of Acetaminophen (Experiment). Available at: [Link]

  • MedCrave. Comparative study of antioxidant activity of some amides. Available at: [Link]

  • ACS Omega. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Available at: [Link]

  • Lander University. Synthesis of Acetaminophen. Available at: [Link]

  • ResearchGate. (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Available at: [Link]

  • Las Positas College. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]

  • Google Patents. DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • ResearchGate. Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments | Request PDF. Available at: [Link]

  • Asian Journal of Chemistry. Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Available at: [Link]

  • PMC. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. Available at: [Link]

  • ResearchGate. Proposed mechanism for catalytic oxidation of o‐aminophenol to 2‐aminophenoxazin‐3‐one by complex 1.. Available at: [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link]

  • Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Available at: [Link]

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Available at: [Link]

  • YouTube. Acylation of an amine using acetic anhydride. Available at: [Link]

  • PMC. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Available at: [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Royal Society of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Available at: [Link]

Sources

Purification of m-hydroxybutyranilide from reaction byproducts

Technical Support Center: -Hydroxybutyranilide Purification

Ticket Subject: Isolation of N-(3-hydroxyphenyl)butanamide from crude reaction mixtures. Support Level: Tier 3 (Senior Application Scientist)

The Chemoselectivity Challenge

Before troubleshooting purification, it is critical to understand the composition of your crude mixture. The synthesis of



  • Target Molecule (Amide): N-(3-hydroxyphenyl)butanamide. (Formed via Kinetic Control).[1]

  • Impurity A (Starting Material): m-Aminophenol.[2]

  • Impurity B (Ester): 3-Aminophenyl butyrate. (Formed via O-acylation).

  • Impurity C (Di-acyl): 3-Butyramidophenyl butyrate. (Both sites acylated).

Your purification strategy relies on the distinct acid-base properties of these four species.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying your crude mixture based on the specific impurities present.

PurificationLogicStartCrude Reaction Mixture(Solid or Oil)DissolveDissolve in Ethyl AcetateStart->DissolveAcidWashWash with 1M HCl(Removes Amine & O-Acyl Ester)Dissolve->AcidWashStep 1: Remove BasesCheckPurityCheck Organic Layer (TLC)AcidWash->CheckPurityDiAcylPresentDi-acyl Impurity Present?CheckPurity->DiAcylPresentLow PurityCrystallizeRecrystallization(H2O/Ethanol + Charcoal)CheckPurity->CrystallizeHigh PurityBaseExtractExtraction with 1M NaOH (Cold)(Product -> Aqueous Phase)(Di-acyl -> Organic Waste)DiAcylPresent->BaseExtractYesAcidifyAcidify Aqueous Phase to pH 4(Product Precipitates)BaseExtract->AcidifyAcidify->CrystallizeFinalPure m-Hydroxybutyranilide

Figure 1: Purification Decision Tree. Blue nodes indicate start/end states; Red indicates acid washing (removal of basic impurities); Green indicates base extraction (removal of neutral impurities).

Standard Purification Protocol (The "Gold Standard")

This protocol assumes a standard acylation reaction (e.g., using butyric anhydride or butyryl chloride) has been quenched.

Phase 1: Removal of Basic Impurities (Acid Wash)

Objective: Remove unreacted m-aminophenol and any O-acyl ester byproducts. Mechanism: Both m-aminophenol and the O-acyl ester contain a free amine group. Washing with dilute acid protonates this amine, rendering these impurities water-soluble. The target amide (having no free amine) remains in the organic layer.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Note: Vigorous shaking is required to ensure protonation of the amine.

  • Water Wash: Wash the organic layer once with brine (saturated NaCl) to remove excess acid.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    , filter, and concentrate in vacuo.
Phase 2: Removal of Neutral Impurities (Recrystallization)

Objective: Remove trace di-acyl byproducts and oxidation color bodies. Solvent System: Water/Ethanol (90:10 to 80:20).

  • Solvent Selection: The target compound is sparingly soluble in cold water but highly soluble in hot ethanol.

  • Dissolution: Suspend the solid from Phase 1 in a minimum amount of hot Ethanol (

    
    ).
    
  • Water Addition: Add hot water dropwise until the solution becomes slightly turbid. Add a few drops of ethanol to clear it again.

  • Decolorization (Crucial): If the solution is pink or brown (common with aminophenols), add Activated Charcoal (5-10% by weight). Stir at hot temperature for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at

    
     for 4 hours.
    
  • Collection: Filter the white crystals and wash with cold water.

Advanced Troubleshooting (FAQ)

Q1: My product is turning pink/brown during drying. Why?

Diagnosis: Oxidative instability. Cause: Phenols and anilines are prone to air oxidation, forming quinone-like colored species. This often happens if trace m-aminophenol remains or if the drying oven is too hot. Solution:

  • Ensure the Acid Wash (Phase 1) was thorough. Any remaining free amine accelerates oxidation.

  • Add a pinch of Sodium Dithionite (

    
    ) to the recrystallization solvent (water phase). This acts as a reducing agent to prevent color formation.
    
  • Dry the final crystals in a vacuum desiccator at room temperature, rather than an oven.

Q2: I have a persistent impurity at (in 50% EtOAc/Hexane).

Diagnosis: Di-acylated byproduct (N-(3-butyryloxyphenyl)butanamide). Cause: Use of excess butyric anhydride or high reaction temperatures. Solution: The "Base Extraction" Trick.

  • Dissolve the impure solid in EtOAc.

  • Extract with cold 1M NaOH .

    • Mechanism:[3][4][5][6] The target (

      
      -hydroxybutyranilide) becomes a water-soluble phenolate. The di-acyl impurity (no acidic protons) stays in the EtOAc.
      
  • Discard the EtOAc layer.

  • Immediately acidify the aqueous NaOH layer with 2M HCl to pH ~4. The pure target product will precipitate out.[4]

    • Warning: Perform this quickly and with cold reagents to prevent hydrolysis of the amide bond.

Q3: The yield is lower than expected after recrystallization.

Diagnosis: Product loss in mother liquor. Cause:

Solution:
  • Concentrate the mother liquor to half volume and cool again to harvest a "second crop."

  • Switch solvent system: Use Toluene for recrystallization. The amide is soluble in hot toluene but insoluble in cold, while many impurities remain in solution.

Chemical Property Reference Table

CompoundStructure TypeAcid/Base BehaviorSolubility (1M HCl)Solubility (1M NaOH)

-Hydroxybutyranilide
Phenolic AmideWeak Acid (Phenol)InsolubleSoluble (Phenolate)

-Aminophenol
AminophenolAmphotericSoluble (Ammonium)Soluble (Phenolate)

-Acyl Ester
Amino EsterBasic (Amine)Soluble (Ammonium)Insoluble (Hydrolyzes)
Di-acyl Product Ester AmideNeutralInsolubleInsoluble

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
  • PubChem. (n.d.).[7][8] Compound Summary: 4'-Hydroxybutyranilide.[7][8][9] National Center for Biotechnology Information. Retrieved from [Link] (Note: While titled 4'-hydroxy, physical properties of hydroxyanilides are structurally analogous).

Validation & Comparative

Technical Guide: FTIR Characterization of N-(3-Hydroxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Hydroxyphenyl)butanamide (CAS: 21556-79-6), also known as 3'-hydroxybutyranilide, is a structural analogue of the widely used analgesic Acetaminophen (Paracetamol).[1] While Paracetamol possesses a para-substituted phenol and an acetyl chain, N-(3-hydroxyphenyl)butanamide features a meta-substituted phenol and a butyryl (propyl-carbonyl) chain.

This guide provides a rigorous spectral analysis for researchers identifying this compound, particularly in the context of impurity profiling, intermediate synthesis, or structure-activity relationship (SAR) studies. It distinguishes the compound from its critical alternatives—Paracetamol and Metacetamol —using specific vibrational modes in the infrared region.

Molecular Analysis & Vibrational Logic

To accurately interpret the FTIR spectrum without a reference standard, we deconstruct the molecule into four distinct vibrational fragments. This "Fragment Analysis" approach allows for high-confidence peak assignment.

  • Fragment A: Secondary Amide (-NH-CO-): The core linkage. Expect strong Amide I (C=O stretch) and Amide II (N-H bend) bands.

  • Fragment B: Phenolic Hydroxyl (-OH): Located at the meta position. This position influences the hydrogen-bonding network and the aromatic ring vibrations (Out-of-Plane bending).

  • Fragment C: Butyryl Chain (CH3-CH2-CH2-CO-): The key differentiator from Paracetamol. The longer alkyl chain introduces distinct asymmetric and symmetric C-H stretching modes and CH2 bending vibrations absent or weaker in acetyl derivatives.

  • Fragment D: Aromatic Ring (1,3-Disubstituted): The meta substitution pattern dictates a specific set of overtone/combination bands (1660–2000 cm⁻¹) and, most importantly, the C-H out-of-plane (OOP) bending region (600–900 cm⁻¹).

Experimental Protocol (Self-Validating)

For reproducible data, the sample preparation must ensure consistent crystallinity and path length.

Method A: KBr Pellet (Transmission)
  • Best For: Resolution of sharp aromatic peaks and weak overtone bands.

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove moisture (prevents OH region interference).

    • Mix 1–2 mg of N-(3-hydroxyphenyl)butanamide with 200 mg KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes under vacuum.

    • Validation: The pellet must be transparent. A cloudy pellet indicates moisture or insufficient pressure.

Method B: ATR (Attenuated Total Reflectance)[2]
  • Best For: Rapid screening and polymorph identification.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol. Background scan (air).

    • Place solid sample on the crystal; apply high pressure (>80 psi) to ensure contact.

    • Validation: Check the Amide I peak intensity. If Absorbance < 0.1, contact is poor. Reposition and re-clamp.

FTIR_Workflow Start Sample: N-(3-hydroxyphenyl)butanamide Prep Prep: Dry KBr (110°C) or Clean ATR Start->Prep Acq Acquisition: 4000-400 cm⁻¹ Res: 4 cm⁻¹, 32 Scans Prep->Acq QC Quality Check: Baseline flat? H2O/CO2 minimal? Acq->QC QC->Prep Fail (Moisture/Noise) Process Processing: Baseline Corr. Peak Picking QC->Process Pass Output Final Spectrum Process->Output

Figure 1: Validated FTIR acquisition workflow ensuring data integrity from sample prep to processing.

Spectral Analysis & Comparative Data

The following table contrasts the target molecule with its primary pharmaceutical analog, Paracetamol.

Comparative Characteristic Peaks[3][4][5]
Vibrational ModeAssignmentN-(3-hydroxyphenyl)butanamide (Target)Paracetamol (Standard)Differentiating Logic
O-H Stretch Phenolic OH (H-bonded)3200–3400 cm⁻¹ (Broad)3325 cm⁻¹ (Broad)Similar. Position shifts with concentration/crystal form.
N-H Stretch Amide II~3300 cm⁻¹ (Sharp shoulder)~3250 cm⁻¹Overlaps with OH; sharpness indicates crystallinity.
C-H Stretch Alkyl (Propyl vs Methyl)2960, 2930, 2870 cm⁻¹ (Distinct)~3030 cm⁻¹ (Weak)Target has stronger aliphatic CH intensity due to propyl chain (-CH2-CH2-CH3).
C=O Stretch Amide I1660–1670 cm⁻¹ 1654 cm⁻¹Position sensitive to H-bonding. Butyryl group is bulkier, potentially shifting C=O slightly higher.
N-H Bend Amide II1530–1550 cm⁻¹ 1565 cm⁻¹Characteristic of secondary amides.
C-C Ring Aromatic Breathing~1600, 1490 cm⁻¹ 1610, 1506 cm⁻¹Standard aromatic markers.
CH2 Bend Alkyl Scissoring1460–1470 cm⁻¹ Absent (Methyl only)Critical Differentiator: Presence of -CH2- groups in butyryl chain.
C-O Stretch Phenolic C-O1200–1240 cm⁻¹ ~1220–1260 cm⁻¹Strong band in fingerprint region.
C-H OOP Aromatic Out-of-Plane690, 780 cm⁻¹ (Meta)837 cm⁻¹ (Para)Primary Structural Proof: Meta-substitution typically shows peaks near 690 & 780 cm⁻¹; Para shows a single strong peak ~800-840 cm⁻¹.[2]
Detailed Band Analysis
1. The "Aliphatic Signal" (3000–2800 cm⁻¹)

The most immediate visual difference between N-(3-hydroxyphenyl)butanamide and Paracetamol is the C-H stretching region .

  • Paracetamol: Dominated by aromatic C-H (>3000 cm⁻¹) and a weak methyl stretch.

  • Target: Shows distinct bands for the propyl chain:

    • 2960 cm⁻¹: Asymmetric CH3 stretch.

    • 2930 cm⁻¹: Asymmetric CH2 stretch (unique to butyryl/longer chains).

    • 2870 cm⁻¹: Symmetric CH3 stretch.

2. The "Substitution Fingerprint" (900–600 cm⁻¹)

This region confirms the position of the hydroxyl group relative to the amide.

  • Meta (Target): The 1,3-substitution pattern disrupts the ring symmetry differently than 1,4-substitution. Look for two strong bands at approximately 690 ± 10 cm⁻¹ and 780 ± 10 cm⁻¹ .

  • Para (Alternative): Paracetamol exhibits a classic, intense single band at 837 cm⁻¹ (two adjacent H atoms).

Identification_Logic Start Unknown Sample Spectrum AmideCheck Amide I & II present? (1660, 1540 cm⁻¹) Start->AmideCheck AlkylCheck Alkyl Region (2800-3000 cm⁻¹) Intensity? AmideCheck->AlkylCheck Yes OOPCheck Aromatic OOP Region (600-900 cm⁻¹) AlkylCheck->OOPCheck Strong CH2/CH3 Modes Result_MetaAcet ID: Metacetamol (Meta + Methyl) AlkylCheck->Result_MetaAcet Weak Methyl Only (Meta) Result_Target ID: N-(3-hydroxyphenyl)butanamide (Meta + Propyl) OOPCheck->Result_Target Peaks at ~690 & 780 cm⁻¹ (Meta) Result_Para ID: Paracetamol (Para + Methyl) OOPCheck->Result_Para Single Peak ~840 cm⁻¹ (Para)

Figure 2: Decision tree for differentiating N-(3-hydroxyphenyl)butanamide from its structural isomers and analogs.

Performance Comparison: Why Use This Guide?

In drug development, this compound often appears as a process impurity (if butyric anhydride is present) or a metabolic intermediate .

  • Sensitivity: FTIR is less sensitive than LC-MS for trace impurities (<1%) but is superior for polymorph identification and rapid raw material ID .

  • Specificity: While UV-Vis cannot easily distinguish the meta vs para isomer (similar chromophores), FTIR provides absolute structural confirmation via the OOP bending region (Figure 2).

Summary of Alternatives
  • Paracetamol (Acetaminophen):

    • Role: Active Pharmaceutical Ingredient (API).

    • Differentiation: Para-substitution (837 cm⁻¹ OOP) and short acetyl chain.

  • Metacetamol (N-(3-hydroxyphenyl)acetamide):

    • Role: Non-toxic isomer (less hepatotoxic).

    • Differentiation: Shares the meta OOP pattern (690/780 cm⁻¹) but lacks the intense methylene (CH2) stretching and bending modes of the butyryl chain found in the target compound.

References

  • TCI Chemicals. (2023). Safety Data Sheet: N-(3-Hydroxyphenyl)butanamide. Retrieved from (Verified CAS 21556-79-6).

  • NIST Chemistry WebBook. Infrared Spectrum of Butanamide (Aliphatic Analog). Retrieved from (Used for alkyl chain assignments).

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006).[3] N-(3-Hydroxyphenyl)acetamide (Metacetamol). Acta Crystallographica Section E. (Comparative structural data for meta-isomers).

  • Moynihan, H. A., & O'Leary, E. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI Crystals. (Reference for amide/phenol interactions in similar anilides).
  • InstaNANO. FTIR Functional Group Database. Retrieved from (General frequency tables).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Hydroxybutyranilide and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel or synthesized compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-hydroxybutyranilide (also known as 3-hydroxy-N-phenylbutanamide), a compound of interest in various chemical and pharmaceutical research domains. Beyond a mere catalog of fragments, we will delve into the mechanistic underpinnings of its fragmentation, compare mass spectrometry with alternative analytical techniques, and provide actionable, field-tested protocols.

Understanding 3-Hydroxybutyranilide: Structure and Analytical Significance

3-Hydroxybutyranilide (C₁₀H₁₃NO₂) is an organic compound featuring an aniline moiety linked to a 3-hydroxybutanamide chain.[1] Its molecular weight is 179.22 g/mol .[1] The presence of amide, hydroxyl, and aromatic functional groups dictates its chemical behavior and, consequently, its fragmentation pattern in mass spectrometry. Accurate characterization of this molecule is crucial for metabolism studies, impurity profiling, and quality control in drug development and manufacturing.

The Language of Fragmentation: Decoding the Mass Spectrum of 3-Hydroxybutyranilide

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule like 3-hydroxybutyranilide is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification and structural elucidation.

Predicted Fragmentation Pathways

Based on the functional groups present in 3-hydroxybutyranilide, we can predict its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The primary fragmentation pathways are expected to be driven by the amide linkage, the hydroxyl group, and the aromatic ring.

A logical workflow for predicting and interpreting the fragmentation of 3-hydroxybutyranilide is depicted below:

Caption: Predicted Fragmentation Workflow of 3-Hydroxybutyranilide.

Detailed Mechanistic Insights
  • Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group.[2] For 3-hydroxybutyranilide, this would involve the loss of the 3-hydroxybutyl radical, leading to the formation of the N-phenylacetamide cation at m/z 120 . This is often a prominent peak.

  • McLafferty Rearrangement: The presence of a gamma-hydrogen (on the hydroxyl-bearing carbon) relative to the carbonyl group makes the McLafferty rearrangement a highly probable event.[2] This intramolecular hydrogen transfer results in the elimination of a neutral butene-1-ol molecule and the formation of the aniline radical cation at m/z 93 . The aniline radical cation can further lose a hydrogen cyanide (HCN) molecule to produce a fragment at m/z 66 .[3]

  • Amide Bond Cleavage: Cleavage of the amide bond (C-N bond) can occur, leading to the formation of the aniline radical cation (m/z 93 ) and a 3-hydroxybutanoyl cation. Alternatively, charge retention on the butyryl fragment would yield an ion at m/z 87 . However, cleavage resulting in the stable aniline cation is generally more favored.

  • Other Fragmentations:

    • Loss of a water molecule (H₂O) from the molecular ion is possible due to the hydroxyl group, which would result in a peak at m/z 161 .

    • Cleavage of the C-C bond between the second and third carbon of the butyryl chain can lead to the formation of a fragment at m/z 106 .

    • The formation of the 3-hydroxypropyl cation at m/z 59 through cleavage of the bond between the carbonyl carbon and the adjacent methylene group is also plausible.

Predicted Mass Spectrum Data Summary
Predicted m/z Proposed Fragment Ion Proposed Neutral Loss Fragmentation Pathway
179[C₁₀H₁₃NO₂]⁺•-Molecular Ion (M⁺•)
161[C₁₀H₁₁NO]⁺•H₂ODehydration
120[C₈H₁₀NO]⁺•C₃H₇OAlpha-cleavage
106[C₇H₈NO]⁺•C₃H₅OC-C bond cleavage
93[C₆H₅NH₂]⁺•C₄H₆OMcLafferty Rearrangement
66[C₅H₆]⁺•HCNFrom m/z 93
59[C₃H₇O]⁺•C₇H₆NOAmide bond cleavage

A Comparative Guide to Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure data robustness and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable option for the analysis of 3-hydroxybutyranilide, particularly if the compound is thermally stable and sufficiently volatile.[4][5]

  • Strengths: Excellent chromatographic resolution, leading to the separation of isomers and impurities. Well-established and highly sensitive.[4]

  • Weaknesses: Requires derivatization for compounds with polar functional groups like the hydroxyl group to improve volatility and thermal stability. This adds a step to sample preparation and can introduce variability.

  • Best Suited For: Purity analysis and identification of volatile and semi-volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most versatile and widely used technique for the analysis of compounds like 3-hydroxybutyranililide in complex matrices.[4][5]

  • Strengths: Accommodates a wide range of compound polarities and molecular weights without the need for derivatization.[6] High sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).[4]

  • Weaknesses: Chromatographic resolution might be lower than GC for certain isomers. Matrix effects can be a significant issue, requiring careful sample preparation and method development.

  • Best Suited For: Quantification in biological matrices (e.g., plasma, urine), metabolism studies, and high-throughput screening.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification where high sensitivity is not the primary requirement, HPLC with UV detection offers a cost-effective and robust alternative.

  • Strengths: Simple, reliable, and widely available instrumentation. Less susceptible to matrix effects compared to LC-MS.

  • Weaknesses: Lower sensitivity and selectivity compared to mass spectrometry.[7] Requires the analyte to have a chromophore for UV detection. Co-eluting impurities can interfere with quantification.

  • Best Suited For: Routine quality control, content uniformity, and dissolution testing of the drug substance and product.

Comparative Overview of Analytical Methods
Technique Principle Strengths Weaknesses Typical Application
GC-MS Separation by volatility, detection by massHigh resolution, high sensitivity[4]Requires derivatization for polar compoundsPurity, volatile impurities
LC-MS Separation by polarity, detection by massHigh versatility, high sensitivity, no derivatization needed[6]Matrix effects, lower resolution than GCQuantification in complex matrices, metabolism studies
HPLC-UV Separation by polarity, detection by UV absorbanceSimple, robust, cost-effectiveLower sensitivity and selectivity[7]Routine QC, content uniformity

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation.

Protocol for LC-MS/MS Analysis of 3-Hydroxybutyranilide
  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 180.1 (for [M+H]⁺).

    • Product Ions (Q3): m/z 120.1 and m/z 93.1 (for quantification and qualification, respectively).

    • Collision Energy: Optimize for maximum signal intensity.

Protocol for GC-MS Analysis of 3-Hydroxybutyranilide (with Derivatization)
  • Derivatization:

    • To a dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • Gas Chromatography Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for identification and selected ion monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280°C.

Conclusion and Future Perspectives

The predictable and informative fragmentation pattern of 3-hydroxybutyranilide makes mass spectrometry an indispensable tool for its analysis. The dominant fragmentation pathways, including alpha-cleavage and the McLafferty rearrangement, provide high confidence in its structural confirmation. While GC-MS and HPLC-UV serve as valuable orthogonal techniques for specific applications, LC-MS/MS remains the gold standard for sensitive and selective quantification in complex matrices. As analytical instrumentation continues to evolve, high-resolution mass spectrometry (HRMS) will undoubtedly play an even greater role in elucidating the structures of metabolites and impurities of 3-hydroxybutyranilide with even greater certainty.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]

  • 3-Hydroxy-N-phenylbutanamide. PubChem. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • A Convenient Alternative to MALDI and ESI. (2016). Spectroscopy Online. [Link]

  • Alternative to Mass Spec? Reddit. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • 4'-Hydroxybutyranilide. PubChem. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of N-(3-hydroxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption properties of N-(3-hydroxyphenyl)butanamide. In the absence of direct, published experimental data for this specific compound, this document serves as a predictive comparison based on the known spectral characteristics of its constituent chromophores and structurally analogous molecules. We will delve into the theoretical underpinnings of its absorption profile, compare it with relevant compounds, and provide a detailed experimental protocol for researchers to determine its precise absorption maxima. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectrophotometric properties of this and similar molecules.

Theoretical Framework: Predicting the Absorption Maxima

The UV-Vis absorption spectrum of an organic molecule is primarily determined by its electronic structure, specifically the presence of chromophores and auxochromes. In N-(3-hydroxyphenyl)butanamide, the principal chromophore is the substituted benzene ring. The electronic transitions within this aromatic system, specifically the π → π* transitions, are responsible for its characteristic UV absorption.

The absorption maxima (λmax) of benzene is typically observed around 254 nm. However, the substituents on the benzene ring in N-(3-hydroxyphenyl)butanamide—a hydroxyl (-OH) group and a butanamide (-NHC(O)C3H7) group—are expected to significantly influence the position and intensity of these absorption bands.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong auxochrome, meaning it enhances the absorptivity of the chromophore. Its lone pair of electrons can delocalize into the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene. Phenol in water, for instance, exhibits an absorption maximum around 270 nm.[1]

  • Butanamide Group (-NHC(O)C3H7): The amide group is also an auxochrome, with the nitrogen's lone pair capable of participating in resonance with the aromatic ring. This delocalization further perturbs the electronic energy levels of the benzene ring. The carbonyl group within the amide linkage can also exhibit a weak n → π* transition, typically at a longer wavelength but with a much lower intensity. For many simple amides, this absorption is observed around 215 nm.

The overall UV-Vis spectrum of N-(3-hydroxyphenyl)butanamide will be a composite of these effects. The meta-substitution pattern of the hydroxyl and butanamide groups will also influence the extent of electronic communication and, consequently, the precise λmax.

Comparative Analysis with Structurally Related Compounds

To build a robust prediction for the UV-Vis absorption of N-(3-hydroxyphenyl)butanamide, it is instructive to compare it with simpler, related molecules.

CompoundStructureKey Chromophore/AuxochromesTypical λmax (nm)Reference
PhenolBenzene ring, -OHHydroxyl group is a strong auxochrome.~270 (in water)[1]
3-NitrophenolBenzene ring, -OH, -NO2Nitro group is a strong chromophore and auxochrome.~275 and ~340[2]
AcetanilideBenzene ring, -NHC(O)CH3Amide group acts as an auxochrome.~240
  • Phenol: As the foundational phenolic component, its λmax of ~270 nm serves as a primary reference point.[1] The butanamide substituent in our target molecule will likely modify this.

  • 3-Nitrophenol: While the nitro group is electronically different from a butanamide group, the 3-substituted pattern is analogous. 3-Nitrophenol shows a second absorption band at a longer wavelength (~340 nm) due to the extended conjugation of the nitro group.[2] We can anticipate a less pronounced but still present shift in N-(3-hydroxyphenyl)butanamide due to the butanamide group.

  • Acetanilide: This compound provides insight into the effect of an N-acyl group on the benzene chromophore. Its λmax around 240 nm suggests that the amide group, in this context, causes a hypsochromic (blue) shift compared to phenol.

Based on this comparative data, it is reasonable to predict that N-(3-hydroxyphenyl)butanamide will exhibit a primary absorption band (π → π* transition) in the range of 260-280 nm . A secondary, weaker absorption band or a shoulder at a shorter wavelength, possibly around 230-250 nm , may also be present due to the amide chromophore.

Experimental Protocol for UV-Vis Spectrophotometric Analysis

To empirically determine the UV-Vis absorption maxima of N-(3-hydroxyphenyl)butanamide, the following detailed protocol is recommended.

Materials and Instrumentation
  • Analyte: N-(3-hydroxyphenyl)butanamide (purity ≥95%)

  • Solvent: Spectroscopic grade methanol (or other suitable solvent like ethanol or acetonitrile)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of N-(3-hydroxyphenyl)butanamide and dissolve it in 10 mL of spectroscopic grade methanol in a volumetric flask.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately to obtain a working concentration that gives an absorbance reading between 0.2 and 0.8 AU (Absorbance Units) at the expected λmax. A 1:100 dilution of the stock solution is a good starting point.

Spectrophotometric Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blanking: Fill both the sample and reference cuvettes with the spectroscopic grade methanol. Place them in the respective holders and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution of N-(3-hydroxyphenyl)butanamide. Then, fill the cuvette with the working solution and place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). Record the absorbance value at each λmax.

Flowchart of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_analyte Weigh Analyte dissolve Dissolve to make Stock Solution prep_analyte->dissolve prep_solvent Measure Solvent prep_solvent->dissolve dilute Dilute to make Working Solution dissolve->dilute blanking Baseline Correction (Solvent Blank) dilute->blanking instrument_setup Instrument Warm-up instrument_setup->blanking sample_scan Scan Sample blanking->sample_scan identify_lambda_max Identify λmax sample_scan->identify_lambda_max record_absorbance Record Absorbance identify_lambda_max->record_absorbance

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Influence of Solvent Polarity

The choice of solvent can influence the position of the absorption maxima. Polar solvents can interact with the solute through hydrogen bonding, which can stabilize the ground and excited states to different extents. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state. It is advisable to perform the UV-Vis analysis in a consistent solvent for comparative studies.

Conclusion

References

  • PubChem. 3-Hydroxy-N-phenylbutanamide. [Link]

  • PubChem. N-(4-Butanoyl-3-hydroxyphenyl)butanamide. [Link]

  • PubChem. Butanamide, N-(3-hydroxyphenyl)-3-oxo-. [Link]

  • Doc Brown's Chemistry. UV-visible light absorption spectrum of phenol 3-nitrophenol. [Link]

  • ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. [Link]

  • Pines, E. UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. [Link]

  • ChemSynthesis. 3-hydroxy-N-phenylbutanamide. [Link]

  • PubMed. Ultraviolet absorption spectra of substituted phenols: a computational study. [Link]

  • ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). [Link]

  • US EPA. Butanamide, N-(3-hydroxyphenyl)-3-oxo-. [Link]

  • SpectraBase. N-phenyl-o-phenylenediamine. [Link]

  • ResearchGate. Normalized UV-vis absorption spectra of all polyimides of their solid films. [Link]

  • Semantic Scholar. LIGHT ABSORPTION STUDIES: PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides. [Link]

  • PubChem. Butanamide, N-acetyl-N-(4-hydroxyphenyl)-. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

Sources

A Comparative Analysis for Pharmaceutical Quality Control: N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. This guide provides a detailed comparative analysis of two structurally related phenolic compounds: N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C. While both share a core chemical scaffold, their origins, physicochemical properties, and analytical signatures exhibit critical differences that are of significant interest to researchers, scientists, and drug development professionals. This document will delve into these distinctions, supported by experimental data and protocols, to provide a comprehensive resource for their differentiation and control.

Introduction: The Significance of Isomeric and Structurally Related Impurities

N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C, also known as N-(3-acetyl-4-hydroxyphenyl)butyramide, present a compelling case study in impurity profiling. Acebutolol Impurity C is a known process impurity and potential degradant of Acebutolol, a cardioselective beta-1 adrenergic antagonist.[1][2] Its presence in the final drug product must be strictly controlled according to pharmacopoeial standards. N-(3-hydroxyphenyl)butanamide, while not directly related to Acebutolol synthesis, is a positional isomer of a potential precursor and a relevant reference standard for developing robust analytical methods aimed at ensuring the selective quantification of Acebutolol Impurity C. Understanding the subtle yet significant differences between these molecules is crucial for the development of specific and stability-indicating analytical methods.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental step in distinguishing between two related molecules is the characterization of their physicochemical properties. The addition of an acetyl group in Acebutolol Impurity C significantly alters its polarity and molecular weight compared to N-(3-hydroxyphenyl)butanamide.

PropertyN-(3-hydroxyphenyl)butanamideAcebutolol Impurity CReference(s)
IUPAC Name N-(3-hydroxyphenyl)butanamideN-(3-acetyl-4-hydroxyphenyl)butanamide[3][4],[1][2]
Synonyms -Acebutolol USP Related Compound A[2]
CAS Number 21556-79-640188-45-2[3],[1]
Molecular Formula C₁₀H₁₃NO₂C₁₂H₁₅NO₃[3],[5]
Molecular Weight 179.22 g/mol 221.25 g/mol [6],[5]
Melting Point Not available120-126 °C[7]
Appearance SolidOff-white powder[3],[8]

Origins and Synthesis

N-(3-hydroxyphenyl)butanamide

N-(3-hydroxyphenyl)butanamide can be synthesized through the acylation of 3-aminophenol with butyryl chloride or butanoic anhydride.[9] This reaction provides a straightforward route to obtaining a high-purity standard for analytical development.

A general synthetic scheme involves the reaction of 3-aminophenol with butyryl chloride in a suitable solvent, such as acetone, often in the presence of a mild base to neutralize the hydrochloric acid byproduct.[10]

Acebutolol Impurity C

Acebutolol Impurity C is primarily formed as an intermediate or by-product during the synthesis of Acebutolol.[1] The synthesis of Acebutolol typically involves the reaction of 5'-butyramido-2'-hydroxyacetophenone with epichlorohydrin, followed by reaction with isopropylamine.[11][12] Acebutolol Impurity C, which is N-(3-acetyl-4-hydroxyphenyl)butyramide, can arise from incomplete reaction or side reactions during the synthesis of the parent drug.[12]

Analytical Characterization: Experimental Protocols and Data

The differentiation and quantification of N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C necessitate the use of high-resolution analytical techniques. The following sections provide detailed experimental protocols for their comparative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for separating these two compounds due to their differing polarities.

Experimental Protocol: HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare individual and mixed solutions of N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C in the mobile phase at a concentration of 10 µg/mL.

Expected Outcome: Due to the increased polarity from the additional acetyl group, Acebutolol Impurity C is expected to have a shorter retention time than N-(3-hydroxyphenyl)butanamide on a C18 column under typical reverse-phase conditions.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the separation and analysis of the two compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns.

Experimental Protocol: LC-MS Analysis

  • LC System: As described in the HPLC protocol.

  • MS Detector: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Ionization Mode: Positive ESI is generally effective for these compounds.[14]

  • Mass Range: Scan from m/z 50 to 500.

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Expected Outcome:

  • N-(3-hydroxyphenyl)butanamide: Expected [M+H]⁺ at m/z 180.10.

  • Acebutolol Impurity C: Expected [M+H]⁺ at m/z 222.11.

The fragmentation patterns will also differ significantly due to the presence of the acetyl group in Acebutolol Impurity C, providing an additional layer of confirmation.

LCMS_Workflow cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_detection Mass Analysis & Detection cluster_results Results LC HPLC Separation C18 Column ESI Electrospray Ionization (ESI) Positive Mode LC->ESI MS Mass Analyzer Full Scan (m/z 50-500) MS/MS Fragmentation ESI->MS Results Data Interpretation Molecular Ion Detection Fragmentation Pattern Analysis MS->Results

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed.

Expected Distinguishing Features in ¹H NMR:

  • Acebutolol Impurity C: Will show a distinct singlet for the acetyl methyl protons (around 2.5 ppm) and aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.

  • N-(3-hydroxyphenyl)butanamide: Will lack the acetyl methyl singlet and exhibit a different aromatic splitting pattern consistent with a 1,3-disubstituted benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide valuable information about the functional groups present in each molecule.

Experimental Protocol: FT-IR Analysis

  • Spectrometer: A standard FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.[15]

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Distinguishing Features:

  • Both compounds will show characteristic absorbances for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the broad O-H stretch of the phenol (around 3400-3200 cm⁻¹).[16][17]

  • Acebutolol Impurity C: Will exhibit an additional C=O stretching band for the acetyl group, likely around 1670-1690 cm⁻¹. This additional carbonyl absorption is a key differentiating feature.

Discussion and Implications for Quality Control

The comparative analysis reveals that while N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C are structurally similar, they are readily distinguishable by standard analytical techniques. The most effective method for routine quality control is HPLC, which can baseline separate the two compounds, allowing for accurate quantification of Acebutolol Impurity C in the presence of other related substances.

For definitive identification and structural confirmation, particularly during reference standard characterization or impurity identification studies, LC-MS and NMR are indispensable. FT-IR serves as a rapid, complementary technique for verifying the presence of key functional groups.

The development of a robust analytical method for Acebutolol should, therefore, demonstrate specificity by being able to separate the active pharmaceutical ingredient from all its potential impurities, including Impurity C, and other structurally similar compounds like N-(3-hydroxyphenyl)butanamide that could theoretically be present.

Conclusion

The effective control of impurities is a critical aspect of pharmaceutical manufacturing. This guide has provided a comprehensive comparison of N-(3-hydroxyphenyl)butanamide and Acebutolol Impurity C, highlighting their distinct physicochemical and analytical properties. By employing the detailed experimental protocols outlined herein, researchers and quality control analysts can confidently differentiate and quantify these compounds, ensuring the quality, safety, and efficacy of Acebutolol drug products. The principles and methodologies discussed are broadly applicable to the characterization and control of other structurally related pharmaceutical impurities.

References

  • MDPI. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. [Link]

  • Scribd. Acebutolol Hydrochloride | PDF | Chromatography | Physical Chemistry. [Link]

  • PubChem - NIH. Butanamide, N-(3-hydroxyphenyl)-3-oxo-. [Link]

  • PubChem - NIH. 3-Hydroxy-N-phenylbutanamide. [Link]

  • Arrow@TU Dublin. Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. [Link]

  • Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]

  • ACS Publications. Quantification of Phenolic Compounds during Red Winemaking Using FT-MIR Spectroscopy and PLS-Regression | Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product | Request PDF. [Link]

  • PMC - NIH. N-(4-Butanoyl-3-hydroxyphenyl)butanamide. [Link]

  • PMC - NIH. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • Veeprho. Acebutolol EP Impurity C | CAS 40188-45-2. [Link]

  • PMC - NIH. Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy. [Link]

  • Analytica Chemie. Acebutolol Impurity C(EP) | Cas no - 40188-45-2. [Link]

  • ChemSynthesis. 3-hydroxy-N-phenylbutanamide. [Link]

  • PubMed. Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS. [Link]

  • International Journal of Biology and Pharmaceutical Sciences. development and validation of rp-hplc method of acebutalol. [Link]

  • Google Patents. CN1510026A - The synthetic method of acebutolol.
  • ResearchGate. Simple and sensitive spectrophotometric methods for the determination of acebutolol hydrochloride in bulk sample and pharmaceutical preparations. [Link]

  • Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

  • HTS Biopharma. Acebutolol. [Link]

  • Stenutz. N-(3-acetyl-4-hydroxyphenyl)butanamide. [Link]

  • Google Patents. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.
  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • PubMed. Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis. [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]

  • SIELC Technologies. Butanamide, N-(4-hydroxyphenyl)-. [Link]

  • GLP Pharma Standards. Acebutolol EP Impurity K | CAS No- 57898-71-2. [Link]

  • SIELC Technologies. Separation of Butanamide, N-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. [Link]

  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

Sources

Comprehensive Solid-State Guide: N-(3-Hydroxyphenyl)butyramide (CAS 21556-79-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state properties, crystal structure considerations, and X-ray diffraction (XRD) characterization protocols for N-(3-Hydroxyphenyl)butyramide (CAS 21556-79-6).

Designed for drug development professionals, this document compares CAS 21556-79-6 with its structural analogs—specifically the acetyl-homolog Metacetamol (N-(3-hydroxyphenyl)acetamide) and the regioisomer Acetaminophen (Paracetamol)—to elucidate structure-property relationships critical for formulation and bioavailability.

Chemical Identity & Structural Context

CAS 21556-79-6 corresponds to N-(3-Hydroxyphenyl)butyramide , also known as 3'-Hydroxybutyranilide . It is a structural analog of the analgesic Metacetamol, distinguished by the extension of the acyl chain from acetyl (C2) to butyryl (C4).

FeatureDetails
Chemical Name N-(3-Hydroxyphenyl)butyramide
Synonyms 3'-Hydroxybutyranilide; Butyric acid 3-hydroxyanilide
CAS Registry Number 21556-79-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CCCC(=O)Nc1cccc(O)c1
Key Functional Groups Amide (H-bond donor/acceptor), Phenolic Hydroxyl (H-bond donor/acceptor)
Therapeutic Relevance

While Acetaminophen (Paracetamol) is a widely used analgesic, it suffers from hepatotoxicity due to the formation of the toxic metabolite NAPQI.[1] The meta-isomer, Metacetamol , is non-hepatotoxic but exhibits different solubility and potency profiles. CAS 21556-79-6 represents a lipophilic modification (butyryl chain) of the meta-scaffold, potentially altering membrane permeability and metabolic stability while retaining the non-toxic meta-substitution pattern.

Crystal Structure & Packing Analysis

Direct single-crystal X-ray diffraction data for CAS 21556-79-6 is limited in public repositories. However, its solid-state behavior can be rigorously predicted and characterized by analyzing its closest structural analog, N-(3-Hydroxyphenyl)acetamide (Metacetamol) , which has a well-defined crystal structure.

Comparative Crystal Lattice Properties
PropertyMetacetamol (Analog) [1]N-(3-Hydroxyphenyl)butyramide (Target) Implication for Development
Crystal System OrthorhombicPredicted: Orthorhombic or MonoclinicThe butyryl chain adds flexibility, potentially lowering symmetry.
Space Group

Likely:

or

Common for amide-phenol systems; allows H-bonded sheets.
H-Bond Motif 1D Chains / 2D SheetsSimilar 1D/2D motif expectedThe amide (NH...O=C) and phenol (OH...O) interactions dominate packing.
Packing Efficiency High (Compact Acetyl)Lower (Flexible Butyryl)Longer alkyl chain disrupts tight packing, likely lowering Melting Point relative to Metacetamol.
Molecular Conformation & H-Bonding Network

The crystal lattice is governed by two primary hydrogen bonding interactions:

  • Amide-Amide Homosynthons :

    
     chains (typical distance ~2.9 Å).
    
  • Phenol-Amide Heterosynthons :

    
     or 
    
    
    
    interactions.

In CAS 21556-79-6, the butyryl tail (


) acts as a steric spacer. Unlike the compact methyl group in Metacetamol, the propyl chain will likely adopt an anti or gauche conformation, expanding the unit cell axes (specifically the axis perpendicular to the H-bonded sheets) and potentially introducing polymorphism (conformational polymorphs).

X-Ray Diffraction (XRD) Characterization Guide

Since specific reference patterns for CAS 21556-79-6 may not be in commercial libraries, researchers must generate a self-validated reference pattern.

Experimental Workflow: Crystallization & XRD

The following protocol ensures the isolation of the thermodynamically stable polymorph for characterization.

XRD_Workflow Start Crude CAS 21556-79-6 Solvent Dissolution (Ethanol/Water 70:30) @ 50°C Start->Solvent Sat. Soln Cooling Slow Cooling (0.1°C/min) to 4°C Solvent->Cooling Nucleation Isolate Filtration & Vacuum Drying Cooling->Isolate Crystals XRD Powder XRD (Cu Kα, 2-40° 2θ) Isolate->XRD Sample Prep Analysis Indexing & Unit Cell Refinement XRD->Analysis Data

Figure 1: Controlled crystallization and characterization workflow for generating the primary reference standard of N-(3-Hydroxyphenyl)butyramide.

Diagnostic XRD Peak Prediction

Comparing CAS 21556-79-6 to Metacetamol (Ref Code: METAMI in CSD):

  • Low Angle Peaks (5° - 15° 2

    
    ) : Expect distinct shifts. The longer butyryl chain will increase the d-spacing of the molecular layers. If Metacetamol shows a primary reflection at ~12° (
    
    
    
    ), CAS 21556-79-6 will likely show a reflection at a lower angle (e.g., ~8-10°) due to the larger molecular length.
  • High Angle Peaks (15° - 30° 2

    
    ) : These represent the 
    
    
    
    stacking and rigid aromatic core packing, which will remain relatively conserved between the two analogs.

Protocol for Data Collection:

  • Instrument : Bruker D8 Advance or equivalent.

  • Radiation : Cu K

    
     (
    
    
    
    ).
  • Scan Range : 2° to 40° 2

    
    .
    
  • Step Size : 0.02°.

  • Spinning : 15 rpm (essential to minimize preferred orientation due to plate-like morphology common in amides).

Comparative Performance: Meta vs. Para Isomers

For drug development, the distinction between the meta (CAS 21556-79-6) and para (Butyryl-acetaminophen) isomers is vital.

ParameterMeta-Isomer (CAS 21556-79-6)Para-Isomer (Butyryl-Paracetamol)Mechanistic Reason
Melting Point Lower (~100-120°C est.)Higher (~130-150°C est.)Para-isomers typically pack more symmetrically and densely.
Aqueous Solubility Higher LowerThe meta-substitution disrupts the crystal lattice energy, lowering the energy barrier for solvation.
Toxicity Potential Low Moderate/HighMeta-isomers generally do not form the quinone-imine toxic metabolite (NAPQI analog) as readily as para-isomers.

References

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006).[1][2][3] N-(3-Hydroxyphenyl)acetamide.[2][3] Acta Crystallographica Section E, 62(9), o3627-o3628. Link

    • Definitive structure of the acetyl analog (Metacetamol), used as the template for packing prediction.[1]

  • Nichols, G., & Frampton, C. S. (1998).[1] Physicochemical characterization of the orthorhombic polymorph of paracetamol. Journal of Pharmaceutical Sciences, 87(6), 684-693.[1] Link

    • Provides methodology for characterizing amide-phenol polymorphism.
  • Uppu, R. M., & Fronczek, F. R. (2025).[4][1] N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10, x250695.[4] Link

    • Recent structural data on substituted hydroxyanilides, supporting the H-bond network analysis.
  • PubChem Compound Summary . (2025). N-(3-Hydroxyphenyl)butyramide (CAS 21556-79-6).[5] National Center for Biotechnology Information. Link

    • Verification of chemical identity and 2D structure.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-hydroxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Profile & Strategic Hazard Assessment

N-(3-hydroxyphenyl)butanamide (3'-Hydroxybutyranilide) presents a dual-threat profile characteristic of substituted anilides and phenols. While often categorized generically as an "Irritant" (H315/H319) in automated SDS generations, its structural moieties dictate a more rigorous "Defensive Handling" strategy.

The Molecular Hazard Logic
  • The Phenolic Hydroxyl (-OH): This group significantly increases water solubility and polarity, facilitating rapid dermal absorption .[1] Unlike simple hydrocarbons, phenolic compounds can penetrate the skin barrier and enter the systemic circulation, posing risks of CNS depression or renal toxicity upon chronic or high-acute exposure.

  • The Amide Linkage: While chemically stable, metabolic hydrolysis can theoretically release 3-aminophenol analogues.[1]

  • Physical State: As a solid powder, the primary vector for exposure is inhalation of aerosolized dust during weighing, followed by transdermal uptake if dissolved in organic solvents (e.g., DMSO, Methanol).

Core Directive: Treat this compound not just as a skin irritant, but as a potential systemic toxicant via the dermal route.

Part 2: The PPE Shield (Personal Protective Equipment)[2]

Standard laboratory "universal precautions" are insufficient for phenolic compounds. The following matrix details the required PPE based on the specific operational phase.

PPE Selection Matrix
Protection ZoneLow Risk (Closed Systems/Storage)High Risk (Weighing, Solubilization, Reactions)Expert Rationale
Hand Protection Single Nitrile Exam Gloves (4-5 mil)Double Gloving Required: Inner: Nitrile (4 mil)Outer: Neoprene or Silver Shield™ (Laminate) Critical: Phenolic compounds can permeate standard nitrile in <5 minutes.[1] Neoprene offers superior resistance to the phenol moiety.
Eye/Face ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles (Unvented) + Face Shield (if >100mL volume)Safety glasses do not seal against aerosols or splashes.[1] Phenols can cause severe corneal opacity.
Respiratory Lab Ventilation (6-12 ACH)Fume Hood (Sash at 18")Fallback:[1] N95 or P100 RespiratorEngineering controls (Hood) are primary.[1] Respirators are a secondary fail-safe for dust.[1]
Body Standard Cotton Lab CoatTyvek® Lab Coat or Chem-Resistant Apron (Butyl/Neoprene)Cotton absorbs liquids, keeping the toxin against the skin.[1] Impervious aprons prevent this "poultice effect."[1]

Part 3: Operational Workflow & Protocols

A. Solid Handling & Weighing (The Dust Vector)
  • The Hazard: Static electricity can cause the light powder to "jump," creating invisible aerosols.

  • The Protocol:

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

    • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

    • Decontamination: Wipe the balance area with a detergent-soaked wipe (surfactants bind the powder better than pure alcohol, which evaporates too fast).

B. Solution Preparation (The Absorption Vector)
  • The Hazard: Once dissolved (especially in DMSO or Methanol), the compound's skin permeability increases drastically.

  • The Protocol:

    • Glove Discipline: Don Inner Nitrile gloves -> Don Outer Neoprene gloves.[1]

    • Splash Response: If a splash occurs on the outer glove, do not wipe it . Immediately remove the outer glove, dispose of it, and inspect the inner glove. Replace both if any doubt exists.

    • Vessel Control: Use secondary containment (trays) for all reaction flasks to contain potential glass failures.

C. Emergency Response: The PEG Protocol
  • Expert Insight: Water alone is often inefficient at removing lipophilic/phenolic compounds from the skin.

  • The Protocol:

    • Skin Contact: Immediately flush with water for 1 minute, then scrub the area with Polyethylene Glycol 300 or 400 (PEG-300/400) .[1] PEG acts as a solvent to solubilize and extract the phenol from the skin pores. Follow with a final soap and water wash.[2][3]

    • Eye Contact: Flush with water or saline for a full 15 minutes. Do not use PEG in eyes.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision hierarchy for handling N-(3-hydroxyphenyl)butanamide, distinguishing between solid and liquid states.

SafetyProtocol Start Handling N-(3-hydroxyphenyl)butanamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid DustHaz Hazard: Inhalation & Aerosol Solid->DustHaz AbsorbHaz Hazard: Rapid Skin Absorption Liquid->AbsorbHaz EngControl1 Engineering: Fume Hood / Balance Enclosure DustHaz->EngControl1 PPE1 PPE: N95/P100 + Double Nitrile EngControl1->PPE1 Spill Spill / Exposure Event PPE1->Spill If Breach Disposal Disposal: Segregated Organic Waste PPE1->Disposal EngControl2 Engineering: Fume Hood + Secondary Containment AbsorbHaz->EngControl2 PPE2 PPE: Neoprene over Nitrile + Goggles EngControl2->PPE2 PPE2->Spill If Breach PPE2->Disposal Action Action: PEG 300/400 Wash + Soap Spill->Action

Caption: Operational hierarchy for N-(3-hydroxyphenyl)butanamide handling. Note the distinct control paths for solid vs. liquid states and the specific PEG 300/400 intervention for dermal exposure.

Part 5: Disposal & Waste Management[5]

Do not treat this as general trash. The phenolic nature requires segregation to prevent environmental contamination.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags labeled "Toxic Solid - Phenolic."

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" containers (unless dissolved in halogenated solvents).

  • Labeling: Clearly mark waste tags with "Contains Phenols" to alert waste management personnel, as phenols can interfere with certain waste consolidation processes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link][1]

  • PubChem. (n.d.).[1][4] Compound Summary: N-(3-hydroxyphenyl)butanamide (CAS 21556-79-6).[1][5][6] National Library of Medicine. [Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.